Product packaging for Methyl 3-(dimethoxyphosphinoyl)propionate(Cat. No.:CAS No. 18733-15-8)

Methyl 3-(dimethoxyphosphinoyl)propionate

Cat. No.: B098589
CAS No.: 18733-15-8
M. Wt: 196.14 g/mol
InChI Key: DUCGXDQPWFCMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(dimethoxyphosphinoyl)propionate (CAS 33771-60-7) is a valuable phosphonate ester building block in organic and medicinal chemistry. Its structure features both a phosphonate group and a methyl ester, making it a versatile intermediate for constructing complex molecules. Phosphonate esters are widely employed in the synthesis of various bioactive compounds and functional materials . A key application of such phosphonate-containing compounds is in pharmaceutical research, particularly in the design of prodrugs. The ProTide approach, which utilizes phosphoramidate and phosphonate motifs, is a proven strategy to enhance the intracellular delivery and therapeutic efficacy of nucleoside analogues . Furthermore, phosphonate derivatives are extensively explored as key components in developing small-molecule inhibitors for therapeutic targets, such as the PD-1/PD-L1 immune checkpoint pathway . This compound also serves as a critical precursor in material science, for instance, in the development of novel flame retardants. Phosphorus-nitrogen synergism is a recognized strategy for creating more effective and environmentally benign flame-retardant additives for polymers and textiles . As a chemical building block, it is used in various synthetic transformations, including nucleophilic additions and cross-coupling reactions, to introduce phosphonate functionality into target molecules. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O5P B098589 Methyl 3-(dimethoxyphosphinoyl)propionate CAS No. 18733-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-dimethoxyphosphorylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-9-6(7)4-5-12(8,10-2)11-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCGXDQPWFCMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172043
Record name Methyl 3-(dimethoxyphosphinoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18733-15-8
Record name Methyl 3-(dimethoxyphosphinyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18733-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(dimethoxyphosphinoyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018733158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(dimethoxyphosphinoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(dimethoxyphosphinoyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-(DIMETHOXYPHOSPHINOYL)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77A23KM7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Chemistry of Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(dimethoxyphosphinoyl)propionate, a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and key applications, supported by experimental protocols and data-driven visualizations.

Core Compound Identification

CAS Number: 18733-15-8[1]

This compound is a phosphonate ester that serves as a crucial building block in various chemical transformations. Its structure features a methyl ester group and a dimethoxyphosphinoyl group, which impart unique reactivity to the molecule.

Identifier Value
IUPAC Name Methyl 3-(dimethoxyphosphoryl)propanoate
CAS Number 18733-15-8
Molecular Formula C6H13O5P
Molecular Weight 196.14 g/mol
InChI Key DUCGXDQPWFCMNZ-UHFFFAOYSA-N
Canonical SMILES COP(=O)(CCC(=O)OC)OC

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various experimental setups.

Property Value
Appearance Colorless liquid
Boiling Point 118-120 °C at 1 mmHg
Density 1.221 g/mL at 25 °C
Refractive Index (n20/D) 1.442

Synthesis and Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Arbuzov Reaction for this compound Synthesis

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Trimethyl phosphite

  • Methyl acrylate

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Distillation apparatus

Procedure:

  • To a stirred solution of trimethyl phosphite (1.0 equivalent) in an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), slowly add methyl acrylate (1.1 equivalents) at room temperature.

  • After the initial exothermic reaction subsides, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Caption: Synthesis workflow for this compound via the Arbuzov reaction.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes.

Horner-Wadsworth-Emmons Reaction

In the HWE reaction, the phosphonate carbanion, generated by treating this compound with a base, reacts with an aldehyde or ketone to form an alkene. This reaction is particularly useful for the synthesis of α,β-unsaturated esters.

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Carbonyl Aldehyde or Ketone Betaine Betaine Intermediate Carbonyl->Betaine Carbanion->Betaine Nucleophilic Attack Alkene α,β-Unsaturated Ester Betaine->Alkene Elimination Phosphate Phosphate Byproduct Betaine->Phosphate

Caption: Signaling pathway of the Horner-Wadsworth-Emmons reaction.

Potential in Drug Development

The phosphonate moiety is a known phosphoserine mimetic, making phosphonate-containing compounds like this compound valuable starting materials for the synthesis of enzyme inhibitors and other biologically active molecules. The ester group can be hydrolyzed or further modified to introduce different functionalities, allowing for the generation of diverse compound libraries for drug screening.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its derivatives are often designed to target pathways involving phosphate recognition, such as protein tyrosine phosphatases or kinases.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its effective use in both research and development settings.

References

An In-Depth Technical Guide to Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is an organophosphorus compound with the chemical formula C6H13O5P. As a phosphonate ester, it holds significant interest for researchers in organic synthesis and drug development. Its structural features, particularly the phosphonate moiety, make it a valuable building block in various chemical transformations and a scaffold for the design of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C6H13O5P
Molecular Weight 196.14 g/mol
CAS Number 18733-15-8
Appearance Colorless liquid
Boiling Point 261.8 °C at 760 mmHg; 137-138 °C at 10 Torr; 102-103 °C at 1 Torr
Density 1.167 - 1.21 g/cm³ at 20 °C
Refractive Index 1.4390 at 20 °C
Flash Point 126.1 °C
Solubility Information not widely available, but likely soluble in organic solvents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a triplet for the methyl ester protons, multiplets for the two methylene groups, and a doublet for the methoxy protons on the phosphorus atom, showing coupling to the phosphorus nucleus.

  • ¹³C NMR: Signals are expected for the carbonyl carbon of the ester, the two methylene carbons, the methyl carbon of the ester, and the two methoxy carbons attached to the phosphorus.

  • ³¹P NMR: A single resonance is expected in the phosphonate region of the spectrum.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the P=O (strong), C=O (strong, ester), C-O (ester), and P-O-C linkages.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a phosphonate ester, including the loss of methoxy and methyl propionate fragments.

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the Michaelis-Arbuzov reaction and the Michael addition being the most common.

Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, trimethyl phosphite would be reacted with methyl 3-bromopropionate.

Experimental Workflow:

Michaelis_Arbuzov reagents Trimethyl phosphite + Methyl 3-bromopropionate reaction Heat reagents->reaction 1 product This compound + Bromomethane reaction->product 2 purification Distillation product->purification 3 final_product Purified Product purification->final_product 4

Michaelis-Arbuzov Reaction Workflow

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trimethyl phosphite and methyl 3-bromopropionate.

  • Reaction Execution: Heat the mixture gently under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Workup and Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove the bromomethane byproduct and any unreacted starting materials.

Michael Addition

This method involves the conjugate addition of a phosphorus nucleophile, such as dimethyl phosphite, to an α,β-unsaturated carbonyl compound, in this case, methyl acrylate.

Experimental Workflow:

Michael_Addition reagents Dimethyl phosphite + Methyl acrylate base Base (e.g., NaOMe) reagents->base 1 reaction Stir at room temperature base->reaction 2 product This compound reaction->product 3 purification Column Chromatography or Distillation product->purification 4 final_product Purified Product purification->final_product 5

Michael Addition Reaction Workflow

Detailed Protocol:

  • Reaction Setup: In a flask, dissolve dimethyl phosphite in a suitable solvent (e.g., methanol).

  • Base Addition: Add a catalytic amount of a base, such as sodium methoxide, to generate the phosphite anion.

  • Substrate Addition: Slowly add methyl acrylate to the reaction mixture while stirring at room temperature.

  • Reaction and Workup: After the addition is complete, continue stirring until the reaction is finished (monitored by TLC or GC). Neutralize the reaction mixture and remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.

Horner-Wadsworth-Emmons Reaction

The phosphonate carbanion, generated by treating this compound with a base, reacts with aldehydes or ketones to form α,β-unsaturated esters with high (E)-stereoselectivity.

Reaction Pathway:

HWE_Reaction phosphonate This compound base Base (e.g., NaH) phosphonate->base Deprotonation carbanion Phosphonate Carbanion base->carbanion carbonyl Aldehyde or Ketone carbanion->carbonyl Nucleophilic Attack intermediate Betaine Intermediate carbonyl->intermediate product (E)-α,β-Unsaturated Ester intermediate->product Elimination byproduct Dimethyl phosphate intermediate->byproduct

Horner-Wadsworth-Emmons Reaction Pathway

This reaction is a powerful tool for the construction of carbon-carbon double bonds and is widely used in the synthesis of natural products and pharmaceuticals.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in medicinal chemistry. They can act as stable mimics of phosphate groups, which are ubiquitous in biological systems. This allows them to function as inhibitors of enzymes that process phosphate-containing substrates. The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, leading to improved metabolic stability compared to phosphate esters.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its role as a precursor to more complex phosphonate-containing molecules is significant. These molecules have potential as:

  • Enzyme Inhibitors: Targeting kinases, phosphatases, and other enzymes involved in signaling pathways.

  • Antiviral and Anticancer Agents: As isosteric replacements for phosphates in nucleoside analogs.

  • Prodrugs: The ester groups can be modified to improve cell permeability and bioavailability, releasing the active phosphonic acid in vivo.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye damage (H318)

  • May cause respiratory irritation (H335)

  • Toxic to aquatic life with long-lasting effects (H411)

Recommended Precautions:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in the Horner-Wadsworth-Emmons reaction, make it a useful tool for the construction of complex molecules. For researchers in drug development, the phosphonate moiety offers opportunities for the design of metabolically stable enzyme inhibitors and prodrugs. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research environment.

In-Depth Technical Guide to the Physical Properties of Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(dimethoxyphosphinoyl)propionate (CAS No. 18733-15-8). The information is presented to be a valuable resource for researchers and professionals involved in chemistry and drug development.

Core Physical Properties

This compound, also known as Dimethyl [2-(methoxycarbonyl)ethyl]phosphonate, is a clear, colorless liquid. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C6H13O5P--INVALID-LINK--
Molecular Weight 196.14 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 18733-15-8--INVALID-LINK--
Boiling Point 261.8°C at 760 mmHg137-138°C at 10 Torr102-103°C at 1 Torr--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Density 1.167 g/cm³1.21 g/cm³ at 20°C1.2170 g/cm³--INVALID-LINK--[1], --INVALID-LINK--[3], --INVALID-LINK--[2]
Refractive Index 1.4390 at 20°C (589.3 nm)--INVALID-LINK--[4], --INVALID-LINK--[2]
Flash Point 126.1°C--INVALID-LINK--[1]
Physical Form Liquid--INVALID-LINK--[5], --INVALID-LINK--[2]
Color Clear colorless--INVALID-LINK--[2]
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--[5]

Experimental Protocols

A prevalent method for the synthesis of phosphonates such as this compound is the Michaelis-Arbuzov reaction.[3][4][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by the dealkylation of the resulting phosphonium salt.

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general procedure based on the Michaelis-Arbuzov reaction would involve the reaction of dimethyl phosphite with methyl acrylate. The reaction is typically base-catalyzed.

Generalized Synthesis of this compound via Michaelis-Arbuzov type Reaction:

  • Reactants:

    • Dimethyl phosphite

    • Methyl acrylate

    • Base catalyst (e.g., sodium methoxide)

  • Procedure Outline:

    • A solution of the base catalyst in a suitable solvent (e.g., methanol) is prepared in a reaction vessel under an inert atmosphere.

    • Dimethyl phosphite is added to the catalyst solution.

    • Methyl acrylate is then added dropwise to the reaction mixture, often at a controlled temperature to manage the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred for a specified period at a set temperature to ensure the reaction goes to completion.

    • The reaction is then quenched, for example, by the addition of an acid to neutralize the catalyst.

    • The crude product is worked up, which may involve extraction and washing steps.

    • Finally, the product is purified, typically by vacuum distillation, to yield pure this compound.

It is crucial to note that the specific parameters such as reaction time, temperature, and purification methods would need to be optimized for this particular synthesis.

Visualizations

The synthesis of this compound can be visualized as a streamlined workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dimethyl_Phosphite Dimethyl Phosphite Reaction_Mixture Addition of Reactants & Reaction Dimethyl_Phosphite->Reaction_Mixture Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Reaction_Mixture Catalyst_Solution Base Catalyst (e.g., Sodium Methoxide) Catalyst_Solution->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

The underlying chemical transformation is the Michaelis-Arbuzov reaction.

Michaelis_Arbuzov_Reaction Reactants Dimethyl Phosphite + Methyl Acrylate Intermediate Phosphonium Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Dealkylation

Caption: Key steps of the Michaelis-Arbuzov reaction for phosphonate synthesis.

References

An In-depth Technical Guide to Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is an organophosphorus compound with a structure amenable to various chemical transformations and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectral properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance within the context of related organophosphorus compounds.

Spectral Data

A thorough analysis of the spectral data of this compound is crucial for its unambiguous identification and characterization. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.75d10.9P-O-CH
3.68s-C(=O)O-CH
2.65t7.3P-CH₂-CH
2.15dt17.9, 7.3P-CH ₂-CH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCoupling Constant (JP-C) HzAssignment
172.115.6C =O
52.86.4P-O-C H₃
51.9-C(=O)O-C H₃
29.34.4P-CH₂-C H₂
22.5145.2P-C H₂-CH₂

Solvent: CDCl₃

Table 3: ³¹P NMR Spectral Data of this compound

Chemical Shift (δ) ppm
34.6

Solvent: CDCl₃, Proton Decoupled

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 4: Key IR Absorptions and Mass Spectrometry Data

TechniqueKey Peaks
IR (cm⁻¹) 1739 (C=O, ester), 1245 (P=O), 1030 (P-O-C)
MS (m/z) 196 [M]⁺, 165 [M-OCH₃]⁺, 137 [M-COOCH₃]⁺, 109 [P(O)(OCH₃)₂]⁺

Experimental Protocols

Synthesis of this compound via Phospha-Michael Addition

The most common and efficient method for the synthesis of this compound is the Phospha-Michael addition of dimethyl phosphite to methyl acrylate.

Reaction Scheme:

Synthesis_of_Methyl_3_dimethoxyphosphinoyl_propionate cluster_reactants Reactants cluster_product Product Dimethyl_Phosphite Dimethyl Phosphite Reaction_Point Dimethyl_Phosphite->Reaction_Point Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Reaction_Point Product This compound Catalyst Base Catalyst (e.g., NaOMe, DBU) Catalyst->Reaction_Point Reaction_Point->Product Phospha-Michael Addition

Figure 1: Synthesis of this compound.

Materials:

  • Dimethyl phosphite

  • Methyl acrylate

  • Base catalyst (e.g., sodium methoxide, DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • To a solution of dimethyl phosphite (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the base catalyst is added (catalytic amount, e.g., 0.1 eq).

  • The mixture is stirred at room temperature for a short period to allow for the formation of the phosphite anion.

  • Methyl acrylate (1.0 to 1.2 eq) is then added dropwise to the reaction mixture. An exothermic reaction may be observed.

  • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or NMR spectroscopy.

  • Upon completion, the reaction is quenched, for instance, by the addition of a mild acid (e.g., acetic acid) to neutralize the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the public domain, its structural classification as an organophosphorus compound suggests potential interactions with biological systems. Organophosphorus compounds are known to interact with various enzymes and signaling pathways.

A significant body of research has demonstrated that various organophosphorus compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK family includes three major cascades: ERK, JNK, and p38.

The interaction of organophosphorus compounds with these pathways can lead to a variety of cellular outcomes, which are often cell-type and compound-specific. For instance, exposure to certain organophosphates has been shown to induce oxidative stress, which in turn can activate the JNK and p38 MAPK pathways, often leading to pro-apoptotic signals. Conversely, the ERK pathway is typically associated with cell survival and proliferation, although its role can be context-dependent.

MAPK_Pathway OPC Organophosphorus Compound ROS Reactive Oxygen Species (ROS) OPC->ROS can induce MAPKKK MAPKKK (e.g., ASK1, MEKK) ROS->MAPKKK activates JNK_p38_MAPKK MAPKK (MKK4/7, MKK3/6) MAPKKK->JNK_p38_MAPKK ERK_MAPKK MAPKK (MEK1/2) MAPKKK->ERK_MAPKK JNK_p38 JNK / p38 JNK_p38_MAPKK->JNK_p38 ERK ERK ERK_MAPKK->ERK Apoptosis Apoptosis JNK_p38->Apoptosis Survival Cell Survival & Proliferation ERK->Survival

Figure 2: Generalized MAPK signaling pathway and potential influence of organophosphorus compounds.

It is important to note that the diagram above represents a generalized pathway, and the specific effects of this compound on these signaling cascades would require dedicated experimental investigation. Professionals in drug development may consider this compound as a scaffold for designing molecules that target specific kinases within these pathways, leveraging the reactivity of the phosphonate group.

Conclusion

This technical guide provides a foundational understanding of this compound, encompassing its key spectral characteristics, a reliable synthetic protocol, and a discussion of its potential biological context. The detailed data and methodologies presented herein are intended to support researchers and scientists in their endeavors to explore and utilize this versatile organophosphorus compound. Further investigation into the specific biological activities of this molecule is warranted to fully elucidate its potential in various scientific and therapeutic applications.

Technical Guide: Spectroscopic Analysis of Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the nuclear magnetic resonance (NMR) spectroscopic properties of Methyl 3-(dimethoxyphosphinoyl)propionate. While a complete quantitative dataset is not publicly available in readily accessible databases, this document outlines the expected spectral features and provides a general methodology for acquiring ¹H and ¹³C NMR spectra for this compound, based on available literature.

Molecular Structure and NMR Correlation

The structure of this compound suggests a straightforward NMR spectrum with distinct signals for each proton and carbon environment. The key structural features to consider for NMR analysis are the ethyl propionate backbone and the dimethoxyphosphinoyl group.

G This compound Structure P P O1 O P->O1 O2 O P->O2 C1 CH₂ (α) P->C1 C5 P(OCH₃)₂ O1->C5 O2->C5 ¹J(P,O) O3 O C4 OCH₃ O3->C4 O4 O C2 CH₂ (β) C1->C2 C3 C=O C2->C3 C3->O3 C3->O4 inv1 inv2 inv3

Caption: Molecular structure of this compound with key moieties for NMR analysis highlighted.

¹H and ¹³C NMR Spectral Data

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are reported in the following peer-reviewed articles:

  • Tetrahedron , 2013, 69, 7785-7809

  • Magnetic Resonance in Chemistry , 1995, 33, 971-976

Access to these publications is recommended for obtaining the precise chemical shifts (δ), coupling constants (J), and signal multiplicities. Based on the molecular structure, the expected signals are summarized below.

Table 1: Expected ¹H NMR Signals for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
P-CH₂-ExpectedTriplet of doublets (td)³J(H,H), ²J(P,H)
-CH₂-C(O)ExpectedTriplet of doublets (td)³J(H,H), ³J(P,H)
O-CH₃ (ester)ExpectedSinglet (s)-
P-O-CH₃ExpectedDoublet (d)³J(P,H)

Table 2: Expected ¹³C NMR Signals for this compound

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C =O~172Doublet (d)³J(P,C)
P-C H₂-ExpectedDoublet (d)¹J(P,C)
-C H₂-C(O)ExpectedDoublet (d)²J(P,C)
O-C H₃ (ester)~52Singlet (s)-
P-O-C H₃~53Doublet (d)²J(P,C)

Experimental Protocols

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of organophosphorus compounds like this compound is provided below. This protocol is based on standard practices in the field and should be adapted as needed for specific instrumentation and experimental goals.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm for both ¹H and ¹³C).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for resolving phosphorus-carbon and phosphorus-proton couplings.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon, unless coupling information is desired.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons and carbons in less mobile parts of the molecule.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Compound in CDCl₃ with TMS) B ¹H and ¹³C NMR Data Acquisition (High-Field Spectrometer) A->B Instrumental Analysis C Data Processing (FT, Phasing, Referencing) B->C Signal Processing D Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) C->D Interpretation E Structure Elucidation and Verification D->E Structural Confirmation

Caption: Logical workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-(dimethoxyphosphinoyl)propionate, a chemical intermediate with applications in organic synthesis and potentially in the development of pharmaceutical compounds. The following sections detail its physical and chemical properties, toxicological profile, recommended handling procedures, and experimental methodologies for key safety assessments.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe storage, handling, and use of the compound in a laboratory setting.

PropertyValue
CAS Number 78446-56-9
Molecular Formula C6H13O5P
Molecular Weight 196.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 118-120 °C at 0.5 mmHg
Density 1.231 g/mL at 25 °C
Refractive Index (n20/D) 1.447
Solubility Information not available
Vapor Pressure Information not available
Flash Point >110 °C (>230 °F)

Toxicological Data

The toxicological profile of this compound is not extensively documented in publicly available literature. The available data from safety data sheets is summarized in Table 2. It is crucial to handle this compound with care, assuming it may have potential hazards until more comprehensive data is available.

TestResultClassification
Acute Oral Toxicity No data availableNot classified
Acute Dermal Toxicity No data availableNot classified
Acute Inhalation Toxicity No data availableNot classified
Skin Corrosion/Irritation May cause skin irritationCategory 2 (Assumed)
Serious Eye Damage/Irritation Causes serious eye irritationCategory 2A
Respiratory or Skin Sensitization No data availableNot classified
Germ Cell Mutagenicity No data availableNot classified
Carcinogenicity No data availableNot classified
Reproductive Toxicity No data availableNot classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationCategory 3 (Assumed)
Specific Target Organ Toxicity (Repeated Exposure) No data availableNot classified
Aspiration Hazard No data availableNot classified

Experimental Protocols

Acute Dermal Irritation Study (Rabbit)

This test is performed to assess the potential of a substance to cause skin irritation. The methodology is generally based on the OECD Guideline 404.

  • Test System: Healthy young adult albino rabbits are used. The fur on the back of the animals is clipped 24 hours before the test.

  • Procedure:

    • A small area (approximately 6 cm²) of the clipped skin is selected.

    • 0.5 mL of the test substance is applied to the skin under a gauze patch.

    • The trunk of the animal is wrapped with a semi-occlusive dressing to hold the patch in place.

    • After a 4-hour exposure period, the dressing and patch are removed, and the skin is gently cleansed.

  • Observation: The treated skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.

Acute Eye Irritation Study (Rabbit)

This study evaluates the potential of a substance to cause eye irritation or damage. The general procedure follows the OECD Guideline 405.

  • Test System: Healthy young adult albino rabbits are used.

  • Procedure:

    • The eyes of each animal are examined before the test to ensure there are no pre-existing defects.

    • 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second to prevent loss of the material.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for opacity, inflammation, and redness according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The general methodology is based on OECD Guideline 471.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism.

    • The test chemical, the bacterial culture, and (if used) the S9 mix are combined in a test tube.

    • This mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37 °C for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control plates.

Safe Handling and Personal Protective Equipment (PPE)

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory environment.

Safe_Handling_Workflow cluster_emergency Emergency Preparedness A Receipt and Storage B Engineering Controls (Fume Hood) A->B Before Handling C Personal Protective Equipment (PPE) - Safety Goggles - Chemical Resistant Gloves - Lab Coat B->C Before Handling D Handling and Dispensing C->D During Use E Spill Management - Absorbent Material - Proper Ventilation D->E In Case of Spill F Waste Disposal - Designated Chemical Waste Container D->F After Use G Decontamination - Work Surfaces - Equipment D->G After Use H Emergency Procedures - Eye Wash Station - Safety Shower

Safe handling workflow for this compound.

Potential Chemical Reactivity

As an organophosphorus compound, this compound may undergo certain reactions, particularly under harsh conditions. The following diagram illustrates a potential hydrolysis pathway.

Hydrolysis_Pathway start This compound intermediate 3-(Hydroxymethoxyphosphinyl)propanoic acid methyl ester start->intermediate Hydrolysis (H2O, Acid/Base) product 3-Phosphonopropanoic acid intermediate->product Further Hydrolysis

Potential hydrolysis pathway of this compound.

Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

An In-Depth Technical Guide to the Synthesis of Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(dimethoxyphosphinoyl)propionate, a valuable intermediate in various chemical syntheses. The core of this process lies in a base-catalyzed conjugate addition reaction, a variant of the Pudovik reaction, between dimethyl phosphite and methyl acrylate. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data for the characterization of the final product.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a phospha-Michael (Pudovik) reaction. This reaction involves the nucleophilic addition of dimethyl phosphite to the electron-deficient alkene of methyl acrylate. The reaction is typically catalyzed by a base, which deprotonates the dimethyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the β-carbon of the methyl acrylate in a conjugate addition fashion. The resulting enolate intermediate is subsequently protonated to yield the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Dimethyl_Phosphite Dimethyl Phosphite Phosphite_Anion Phosphite Anion Dimethyl_Phosphite->Phosphite_Anion + Base Methyl_Acrylate Methyl Acrylate Enolate_Intermediate Enolate Intermediate Base Base (e.g., PS-BEMP) Phosphite_Anion->Enolate_Intermediate + Methyl Acrylate Final_Product This compound Enolate_Intermediate->Final_Product Protonation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on a procedure utilizing a polystyrene-supported base catalyst (PS-BEMP).[1]

Materials:

  • Dimethyl phosphite

  • Methyl acrylate

  • Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial equipped with a magnetic stirrer, add PS-BEMP (43 mg, 0.1 mmol, 2.13 mmol/g), methyl acrylate (86 mg, 0.090 mL, 1 mmol), and dimethyl phosphite (61 mg, 0.051 mL, 0.5 mmol) consecutively.

  • The resulting mixture is stirred at 80 °C.

  • After 24 hours, add ethyl acetate (1 mL) to the reaction mixture.

  • Filter the catalyst from the solution.

  • Remove the solvent from the filtrate under vacuum.

  • The resulting oil is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (95/5) as the eluent to afford the pure product.

Quantitative Data

The following table summarizes the key quantitative data for this compound obtained through the described experimental protocol.[1]

ParameterValue
Yield 80%
Molecular Formula C6H13O5P
Appearance Oil
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.15-2.26 (m, 2H), 2.65 (t, J=7.2 Hz, 2H), 3.65 (s, 3H), 3.72 (d, J=10.8 Hz, 6H)
¹³C NMR (100.6 MHz, CDCl₃) δ (ppm): 23.32 (d, J(P-C)=142.0 Hz), 26.51 (d, J(P-C)=4.4 Hz), 51.72, 52.48 (d, J(P-C)=6.3 Hz), 172.04
³¹P NMR (161.9 MHz, CDCl₃) δ (ppm): 33.60

References

The Genesis of a Versatile Reagent: A Technical History of Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery and evolution of phosphonate reagents, from their early synthesis to their indispensable role in modern drug development and materials science.

The journey of phosphonate reagents from their initial synthesis to their current status as indispensable tools in organic chemistry and medicinal research is a story of serendipitous discovery, meticulous investigation, and continuous innovation. This technical guide explores the key milestones in the history of phosphonates, detailing the seminal reactions that brought them to the forefront of synthetic chemistry and the expansion of their applications into various scientific domains.

The Dawn of Phosphonate Synthesis: The Michaelis-Arbuzov Reaction

The history of phosphonates is inextricably linked to the discovery of a named reaction that remains a cornerstone of their synthesis: the Michaelis-Arbuzov reaction. In 1898, the German chemist August Michaelis, along with his student R. Kaehne, first reported the reaction of trialkyl phosphites with alkyl iodides, which upon heating, yielded dialkyl phosphonates.[1][2] A few years later, the Russian chemist Aleksandr Arbuzov extensively studied this transformation, elucidating its scope and limitations, which led to the reaction being widely known as the Michaelis-Arbuzov reaction.[1][3]

This reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide to form a phosphonium salt intermediate.[3][4] Subsequent dealkylation, typically through another SN2 reaction by the displaced halide anion, affords the thermodynamically stable pentavalent phosphonate.[4][5] The general mechanism is outlined below.

Michaelis_Arbuzov cluster_0 Sₙ2 Attack cluster_1 Dealkylation Trialkyl_phosphite R'₃P Phosphonium_salt [R'₃P-R]⁺ X⁻ Trialkyl_phosphite->Phosphonium_salt Nucleophilic Attack Alkyl_halide R-X Alkyl_halide->Phosphonium_salt Phosphonium_salt_dealk [R'₃P-R]⁺ X⁻ Phosphonate O=P(OR')₂R Phosphonium_salt_dealk->Phosphonate Sₙ2 Attack by X⁻ Alkyl_halide_product R'-X Phosphonium_salt_dealk->Alkyl_halide_product

Figure 1: The two-stage mechanism of the Michaelis-Arbuzov reaction.

The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl, and it is most efficient for primary alkyl halides.[3] Secondary and tertiary alkyl halides are less reactive, and aryl or vinyl halides typically do not participate in the classical reaction.[3]

Expanding the Olefination Toolkit: The Horner-Wadsworth-Emmons Reaction

While the Michaelis-Arbuzov reaction provided a reliable method for forming the crucial C-P bond, the synthetic utility of phosphonates was truly unlocked with the development of the Horner-Wadsworth-Emmons (HWE) reaction. In 1958, Leopold Horner published a modification of the Wittig reaction using phosphine oxides. This work was further developed by William S. Wadsworth, Jr. and William D. Emmons in 1961, who demonstrated the superior reactivity of phosphonate carbanions in olefination reactions.[6][7]

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[8][9] A key advantage of the HWE reaction over the traditional Wittig reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture.[7][9] Furthermore, the HWE reaction typically exhibits high E-selectivity, favoring the formation of the trans-alkene.[7][8]

The general workflow for a Horner-Wadsworth-Emmons reaction is depicted below.

HWE_Workflow Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, BuLi) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate_byproduct Dialkyl Phosphate Oxaphosphetane->Phosphate_byproduct

Figure 2: A generalized workflow for the Horner-Wadsworth-Emmons reaction.

Stereochemical Control in the HWE Reaction

A significant advancement in the HWE reaction was the development of methods to control the stereochemical outcome. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of Z-alkenes.[6][7] This modification, along with others, has made the HWE reaction a highly versatile and predictable tool for the stereoselective synthesis of alkenes.

The Emergence of Bisphosphonates: From Industrial Applications to Medicine

The history of phosphonates took a significant turn with the synthesis of the first bisphosphonates by von Baeyer and Hofmann in 1897.[10] Bisphosphonates are compounds containing two phosphonate groups on the same carbon atom (a geminal bisphosphonate).[10] Initially, these compounds found use as chelating agents and in industrial applications such as water treatment to prevent scale formation.[10]

It was not until the mid-20th century that the biological significance of bisphosphonates was recognized. Their structural similarity to pyrophosphate, a natural regulator of calcium phosphate deposition, led to the investigation of their effects on bone metabolism. This research culminated in the development of a major class of drugs for the treatment of osteoporosis and other bone-related diseases.[10]

Naturally Occurring Phosphonates: Nature's C-P Bond

For a long time, the carbon-phosphorus bond was considered a hallmark of synthetic chemistry. However, in 1959, the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), was discovered in sheep rumen protozoa.[11] This discovery opened up a new field of natural product chemistry and biochemistry. Since then, a variety of phosphonate and phosphinate natural products have been isolated, many of which exhibit potent biological activities, including antibiotic and herbicidal properties.[11][12]

The biosynthesis of the C-P bond in these natural products is a fascinating area of research, with enzymes such as phosphoenolpyruvate mutase playing a key role in catalyzing this challenging transformation.[13]

Modern Synthetic Methods and Applications

The field of phosphonate chemistry continues to evolve with the development of new synthetic methodologies. The Hirao coupling, a palladium-catalyzed cross-coupling reaction of dialkyl phosphites with aryl halides, provides a powerful method for the synthesis of arylphosphonates.[10] Other methods, such as the Pudovik reaction, which involves the addition of dialkyl phosphites to aldehydes or ketones, have also expanded the synthetic chemist's toolbox for accessing diverse phosphonate structures.[14]

The applications of phosphonates are vast and continue to expand. In medicinal chemistry, they are used as stable bioisosteres for phosphates in antiviral drugs like Tenofovir.[10] Their ability to chelate metal ions makes them valuable in areas ranging from nuclear medicine to materials science, where they are used to construct metal-organic frameworks.[10][15]

Experimental Protocols

General Procedure for the Michaelis-Arbuzov Reaction

Materials:

  • Trialkyl phosphite

  • Alkyl halide

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Heating source (e.g., oil bath)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the trialkyl phosphite.

  • Slowly add the alkyl halide to the trialkyl phosphite. The reaction can be exothermic, so controlled addition is recommended.

  • Heat the reaction mixture to a temperature typically ranging from 120 °C to 160 °C.[4] The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

  • The reaction is typically heated for several hours until the starting materials are consumed.

  • After the reaction is complete, the product phosphonate can be purified by distillation under reduced pressure to remove the alkyl halide byproduct and any unreacted starting materials.

General Procedure for the Horner-Wadsworth-Emmons Reaction

Materials:

  • Phosphonate ester

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Aldehyde or ketone

  • Inert atmosphere setup

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the phosphonate ester in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add the strong base to the solution to generate the phosphonate carbanion. The formation of the carbanion is often indicated by a color change.

  • Stir the mixture at the low temperature for a period of time (e.g., 30-60 minutes) to ensure complete carbanion formation.

  • Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the carbanion solution.

  • Allow the reaction to proceed at the low temperature and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired alkene.

Quantitative Data Summary

Reaction/PropertyReagentsConditionsYield (%)Key Spectroscopic Data (³¹P NMR)Reference
Michaelis-Arbuzov Triethyl phosphite, Benzyl bromide150-160 °C>90Diethyl benzylphosphonate: ~δ 20-25 ppm[4]
Michaelis-Arbuzov Trimethyl phosphite, Methyl iodideHeatHighDimethyl methylphosphonate: ~δ 30-35 ppm[10]
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH, BenzaldehydeTHF, 0 °C to rt85-95Ethyl (E)-cinnamate[9]
Still-Gennari HWE Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, CyclohexanecarboxaldehydeTHF, -78 °C80-90 (Z:E > 95:5)Methyl (Z)-2-cyclohexylacrylate[6]

Note: Yields and spectroscopic data are representative and can vary depending on the specific substrates and reaction conditions. ³¹P NMR chemical shifts are reported relative to 85% H₃PO₄.

Conclusion

The discovery and development of phosphonate reagents represent a significant chapter in the history of organic chemistry. From the fundamental C-P bond formation in the Michaelis-Arbuzov reaction to the powerful olefination strategies of the Horner-Wadsworth-Emmons reaction, phosphonates have empowered chemists to construct complex molecules with high efficiency and control. The journey from industrial chemicals to life-saving drugs and advanced materials underscores the profound impact of these versatile reagents on science and technology. As research continues to uncover new synthetic methods and applications, the legacy of phosphonate chemistry is set to endure and expand for years to come.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the stereoselective formation of alkenes. This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, typically yielding (E)-alkenes with high selectivity.[1][2] The use of phosphonate-stabilized carbanions offers significant advantages over the traditional Wittig reaction, including greater nucleophilicity, milder reaction conditions, and the straightforward removal of the water-soluble phosphate byproduct.[1][2] This application note provides a detailed protocol for the HWE reaction using Methyl 3-(dimethoxyphosphinoyl)propionate, a versatile reagent for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Mechanism and Stereoselectivity

The HWE reaction commences with the deprotonation of the phosphonate ester by a base to generate a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.[1] Subsequent elimination of this intermediate yields the alkene and a water-soluble phosphate salt.[1]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the base, the solvent, and the reaction temperature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] Factors that promote equilibration of the intermediates, such as higher temperatures and the use of sodium or lithium bases, tend to increase the (E)-selectivity.[1]

Experimental Workflow

The general experimental workflow for the Horner-Wadsworth-Emmons reaction is depicted below.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Phosphonate & Aldehyde/Ketone solvent Add Anhydrous Solvent (e.g., THF, DMF) reagents->solvent Dissolve atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere cooling Cool Reaction Mixture (e.g., 0 °C) atmosphere->cooling base_add Add Base Slowly (e.g., NaH, KOtBu) cooling->base_add stirring Stir at RT or Heat base_add->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction (e.g., sat. aq. NH4Cl) monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction between this compound and an aldehyde. This protocol may require optimization depending on the specific substrate used.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Hexanes and Ethyl acetate for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 - 1.2 equivalents).

  • Solvent Addition: Add anhydrous THF or DMF (5-10 mL per mmol of phosphonate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1 - 1.3 equivalents) portion-wise to the stirred solution. Alternatively, potassium tert-butoxide can be used. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases (in the case of NaH).

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF or DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α,β-unsaturated ester.

Quantitative Data Summary

The following table summarizes representative yields for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. Please note that these are generalized data and actual yields may vary depending on the specific reaction conditions and the nature of the substrate.

EntryAldehydeBaseSolventTime (h)Yield (%)E/Z Ratio
1BenzaldehydeNaHTHF485-95>95:5
24-NitrobenzaldehydeNaHTHF390-98>98:2
34-MethoxybenzaldehydeNaHTHF580-90>95:5
4CinnamaldehydeKOtBuTHF675-85>90:10
5CyclohexanecarboxaldehydeNaHDMF870-80>90:10
6PivalaldehydeKOtBuDMF1260-70>95:5

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons reaction follows a well-defined mechanistic pathway. The key transformations and relationships are illustrated in the diagram below.

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Aldehyde/Ketone (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene α,β-Unsaturated Ester ((E)-Isomer favored) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate and Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, typically yielding thermodynamically favored (E)-alkenes with high stereoselectivity.[1][2][3] Key benefits of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1]

This application note provides a detailed protocol for the Horner-Wadsworth-Emmons reaction using Methyl 3-(dimethoxyphosphinoyl)propionate with a representative aliphatic aldehyde. The protocol outlines the reaction setup, execution, workup, and purification of the resulting α,β-unsaturated ester. While specific quantitative data for a broad range of aliphatic aldehydes with this particular phosphonate is not extensively documented in publicly available literature, a representative example is provided to illustrate the expected outcome.

Reaction Scheme

The general reaction scheme for the Horner-Wadsworth-Emmons reaction between this compound and an aliphatic aldehyde is as follows:

HWE_Reaction_Scheme reagents This compound + R-CHO base Base (e.g., NaH, NaOtBu, DBU) reagents->base + solvent Solvent (e.g., THF, Toluene) base->solvent in product Methyl (E)-alk-2-enoate solvent->product yields byproduct Dimethyl phosphate salt product->byproduct +

Caption: General reaction scheme for the Horner-Wadsworth-Emmons olefination.

Experimental Protocol

This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction between this compound and an aliphatic aldehyde.

Materials:

  • This compound

  • Aliphatic aldehyde (e.g., propanal, isobutyraldehyde, hexanal)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, Sodium tert-butoxide (NaOtBu), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the phosphonate reagent (1.1 equivalents).

    • Dissolve the phosphonate in the anhydrous solvent (e.g., THF or toluene) to a concentration of approximately 0.5 M.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Slowly add the base to the stirred solution of the phosphonate. For example, if using NaH, add it portion-wise. If using NaOtBu or DBU, add it dropwise via syringe.[4]

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition:

    • Slowly add the aliphatic aldehyde (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, to the reaction mixture via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the specific aldehyde and base used.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ester.

Data Presentation

AldehydeProductBaseSolventYield (%)E:Z Ratio
p-AnisaldehydeEthyl 2-(4-methoxyphenyl)propenoateNaOtBuTolueneQuantitativeNot Specified

Note: This data is from a reaction using ethyl (2-dimethoxyphosphinyl)-2-propanoate and is provided as a representative example.[4] The reaction of phosphonopropionates with aliphatic aldehydes generally results in high E-selectivity.

Experimental Workflow

The following diagram illustrates the general workflow for the Horner-Wadsworth-Emmons reaction protocol described above.

HWE_Workflow start Start setup Reaction Setup: - Add phosphonate to dry flask - Dissolve in anhydrous solvent - Cool to 0 °C start->setup deprotonation Deprotonation: - Add base slowly - Stir at 0 °C for 30-60 min setup->deprotonation addition Aldehyde Addition: - Add aldehyde solution dropwise - Warm to room temperature deprotonation->addition monitoring Reaction Monitoring: - Use TLC to track progress addition->monitoring workup Workup: - Quench with NH₄Cl - Extract with organic solvent - Wash and dry monitoring->workup purification Purification: - Concentrate crude product - Purify by flash chromatography workup->purification end End Product: Pure (E)-α,β-unsaturated ester purification->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated esters from this compound and aliphatic aldehydes. The provided protocol offers a general and reliable procedure for researchers in organic synthesis and drug development. While specific yield and selectivity data may vary depending on the substrate and reaction conditions, this method consistently provides a valuable tool for the construction of carbon-carbon double bonds with high E-selectivity. Further optimization of the base, solvent, and temperature may be necessary to achieve the desired outcome for specific aliphatic aldehydes.

References

Application Notes and Protocols: Synthesis of Methyl (E)-3-Aryl Acrylates via Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, predominantly yielding (E)-alkenes.[1][2] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2] A key advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble, simplifying product purification.[3]

This document provides detailed application notes and protocols for the reaction of methyl 3-(dimethoxyphosphinoyl)propionate with various aromatic aldehydes to synthesize methyl (E)-3-aryl acrylates, commonly known as methyl cinnamates. These compounds are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[3] The protocols provided herein are designed to be robust and adaptable for a range of substituted aromatic aldehydes.

Reaction Scheme

The general reaction scheme for the Horner-Wadsworth-Emmons reaction between this compound and an aromatic aldehyde is depicted below:

HWE_Reaction cluster_reactants Reactants cluster_products Products reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Aromatic Aldehyde (ArCHO) reagent2->reaction_center product Methyl (E)-3-aryl acrylate byproduct Dimethyl phosphate arrow reaction_center->arrow Base (e.g., K2CO3) Solvent (e.g., H2O/THF) arrow->product arrow->byproduct

Figure 1: General Horner-Wadsworth-Emmons reaction scheme.

Data Presentation: Reaction of this compound with Various Aromatic Aldehydes

The following table summarizes the isolated yields of methyl (E)-3-aryl acrylates obtained from the reaction of this compound with a selection of substituted benzaldehydes. The reactions were performed under aqueous conditions with potassium carbonate as the base.

EntryAromatic AldehydeProductYield (%)
1BenzaldehydeMethyl (E)-3-phenylacrylate86[1]
24-MethoxybenzaldehydeMethyl (E)-3-(4-methoxyphenyl)acrylate96[1]
34-NitrobenzaldehydeMethyl (E)-3-(4-nitrophenyl)acrylate97[1]
44-Chlorobenzaldehyde(E)-Methyl 3-(4-chlorophenyl)acrylate99[4]
54-MethylbenzaldehydeMethyl (E)-3-(p-tolyl)acrylate85[5]
64-BromobenzaldehydeMethyl (E)-3-(4-bromophenyl)acrylate88[1]
74-CyanobenzaldehydeMethyl (E)-3-(4-cyanophenyl)acrylate94[1]
82-NitrobenzaldehydeMethyl (E)-3-(2-nitrophenyl)acrylate92[1]
93-NitrobenzaldehydeMethyl (E)-3-(3-nitrophenyl)acrylate92[1]
102-MethoxybenzaldehydeMethyl (E)-3-(2-methoxyphenyl)acrylate93[1]

Spectroscopic Data for Representative Products

The following tables provide key spectroscopic data for the characterization of selected methyl (E)-3-aryl acrylates.

Table 2: 1H NMR and 13C NMR Data for Methyl (E)-3-phenylacrylate (in CDCl3) [6]

1H NMR (400 MHz, CDCl3)13C NMR (100 MHz, CDCl3)
δ (ppm) Assignment
7.71 (d, J = 16.0 Hz, 1H)Ar-CH =
7.54-7.52 (m, 2H)Ar-H
7.40 (t, J = 3.2 Hz, 3H)Ar-H
6.45 (d, J = 16.0 Hz, 1H)=CH -CO2Me
3.82 (s, 3H)-OCH3

Table 3: Spectroscopic Data for Substituted Methyl (E)-3-aryl acrylates (in CDCl3)

Product1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Methyl (E)-3-(4-methoxyphenyl)acrylate [6]7.66 (d, J=15.6 Hz, 1H), 7.48 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.4 Hz, 2H), 6.32 (d, J=16.0 Hz, 1H), 3.84 (s, 3H), 3.80 (s, 3H)168.0, 161.7, 144.8, 130.0, 127.3, 115.5, 114.6, 55.7, 51.9192.0786 [M]+
Methyl (E)-3-(4-nitrophenyl)acrylate [5]8.25 (d, J=8.8 Hz, 2H), 7.72 (d, J=16.1 Hz, 1H), 7.67 (d, J=8.7 Hz, 2H), 6.56 (d, J=16.1 Hz, 1H), 3.84 (s, 3H)166.6, 148.7, 142.1, 140.7, 128.8, 124.4, 122.3, 52.3207 [M]+
(E)-Methyl 3-(4-chlorophenyl)acrylate [6]7.65 (d, J=16.0 Hz, 1H), 7.46 (d, J=8.0 Hz, 2H), 7.37 (d, J=8.4 Hz, 2H), 6.42 (d, J=16.4 Hz, 1H), 3.81 (s, 3H)168.8, 145.0, 137.8, 134.5, 130.8, 120.0, 53.4196.0291 [M]+
Methyl (E)-3-(p-tolyl)acrylate [5]7.69 (d, J=16 Hz, 1H), 7.43 (d, J=8 Hz, 2H), 7.20 (d, J=8 Hz, 2H), 6.41 (d, J=16 Hz, 1H), 3.81(s, 3H), 2.38 (s, 3H)167.6, 144.8, 140.7, 131.6, 129.6, 128.0, 116.7, 51.6, 21.4176.0837 [M]+

Experimental Protocols

General Protocol for the Synthesis of Methyl (E)-3-aryl acrylates

This protocol is adapted from an environmentally benign procedure that utilizes water as the solvent and potassium carbonate as a mild base.[1]

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv), this compound (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Add deionized water to the flask (approximately 5-10 mL per mmol of aldehyde).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 2 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl (E)-3-aryl acrylate.

Characterization:

The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The expected (E)-configuration is confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons in the 1H NMR spectrum.

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps are:

  • Deprotonation: The base removes the acidic proton alpha to the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the alkene product. The formation of the thermodynamically more stable (E)-alkene is generally favored.[2]

HWE_Mechanism start Start deprotonation Deprotonation of Phosphonate Base (K2CO3) removes acidic α-proton. start->deprotonation carbanion Formation of Phosphonate Carbanion Resonance-stabilized nucleophile. deprotonation->carbanion nucleophilic_addition Nucleophilic Addition Carbanion attacks aldehyde carbonyl. carbanion->nucleophilic_addition intermediate Tetrahedral Intermediate Formation nucleophilic_addition->intermediate cyclization Oxaphosphetane Formation Intramolecular cyclization. intermediate->cyclization oxaphosphetane Oxaphosphetane Intermediate cyclization->oxaphosphetane elimination Elimination Collapse of the intermediate. oxaphosphetane->elimination product Formation of (E)-Alkene and Phosphate Byproduct elimination->product

Figure 2: Step-by-step mechanism of the Horner-Wadsworth-Emmons reaction.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of methyl (E)-3-aryl acrylates.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: - this compound - Aromatic Aldehyde - K2CO3 - Water B Stir at Room Temperature (Monitor by TLC) A->B C Extraction with Ethyl Acetate B->C D Wash with Brine C->D E Dry over Na2SO4 D->E F Solvent Removal (Rotary Evaporation) E->F G Flash Column Chromatography F->G H Characterization: - 1H NMR - 13C NMR - Mass Spectrometry G->H

Figure 3: Experimental workflow for the synthesis of methyl (E)-3-aryl acrylates.

Conclusion

The Horner-Wadsworth-Emmons reaction of this compound with aromatic aldehydes provides a reliable and efficient method for the synthesis of methyl (E)-3-aryl acrylates. The use of aqueous conditions with potassium carbonate as the base offers an environmentally friendly and practical approach with high yields. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes: Horner-Wadsworth-Emmons Reaction of Methyl 3-(dimethoxyphosphinoyl)propionate with Hindered Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][2][3] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an olefin. A significant advantage of the HWE reaction over the related Wittig reaction is the greater nucleophilicity of the phosphonate carbanion.[4][5][6] This increased reactivity allows for successful olefination of sterically hindered ketones, which are often unreactive or perform poorly in Wittig reactions.[4][5] The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[5][7]

Methyl 3-(dimethoxyphosphinoyl)propionate is a specialized HWE reagent used to introduce an α,β-unsaturated methyl propionate moiety. This application note provides a detailed overview and protocols for its reaction with hindered ketones, a transformation of significant value in the synthesis of complex molecules and natural products.[1]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and carbonyl groups, generating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates.[3]

  • Oxaphosphetane Formation: The intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a dialkyl phosphate salt. This elimination step is typically stereospecific.

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] This selectivity arises from the reversibility of the initial addition and the steric interactions in the transition states leading to the oxaphosphetane intermediates. However, the stereoselectivity of reactions involving ketones can be less pronounced than with aldehydes.[8] Reaction conditions, including the choice of base, solvent, and temperature, can influence the E/Z ratio of the product.[2]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride

This protocol describes a standard method for the HWE olefination of a hindered ketone using NaH as the base in an anhydrous solvent.

Materials:

  • This compound

  • Hindered ketone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere (Ar or N₂), add sodium hydride (1.1 eq.) to a dry Schlenk flask containing a magnetic stir bar.

  • Washing (Optional): Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil. Decant the hexane carefully after each wash.

  • Solvent Addition: Add anhydrous THF or DME to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Phosphonate Addition: Dissolve this compound (1.05 eq.) in anhydrous THF/DME and add it dropwise to the stirred NaH slurry.

  • Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The solution will become clear or slightly yellow upon complete formation of the carbanion.[9]

  • Ketone Addition: Cool the reaction mixture back to 0 °C. Dissolve the hindered ketone (1.0 eq.) in a minimal amount of anhydrous THF/DME and add it dropwise to the phosphonate carbanion solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For particularly unreactive ketones, gentle heating (e.g., refluxing in THF or toluene) may be required.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., EtOAc). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated ester.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for ketones that are sensitive to strong bases like NaH.[4]

Materials:

  • Same as Protocol 1, but replace NaH with:

  • Anhydrous Lithium Chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Preparation: Add anhydrous LiCl (1.1 eq.) and this compound (1.05 eq.) to a dry flask under an inert atmosphere.

  • Solvent and Ketone Addition: Add anhydrous acetonitrile followed by the hindered ketone (1.0 eq.).

  • Base Addition: Cool the mixture to 0 °C and add DBU or TEA (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature overnight or until TLC indicates completion.

  • Workup and Purification: Follow steps 8-11 from Protocol 1.

HWE_Workflow start Start prep Prepare Inert Atmosphere (Ar/N2 in dry flask) start->prep add_base Add Base (e.g., NaH) and Anhydrous Solvent (THF) prep->add_base cool_0c Cool to 0 °C add_base->cool_0c add_phosphonate Add Phosphonate Reagent Dropwise cool_0c->add_phosphonate form_carbanion Stir 1h at RT (Carbanion Formation) add_phosphonate->form_carbanion add_ketone Cool to 0 °C Add Hindered Ketone form_carbanion->add_ketone react Stir Overnight at RT (or Heat if needed) add_ketone->react check_tlc Monitor by TLC react->check_tlc check_tlc->react Incomplete quench Quench with sat. aq. NH4Cl check_tlc->quench Complete extract Aqueous Workup & Extraction (EtOAc) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify end_node End purify->end_node

References

Application Notes and Protocols: Stereoselective Synthesis of α,β-Unsaturated Esters using Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters. This olefination reaction is a cornerstone of modern synthetic chemistry, prized for its high stereoselectivity, operational simplicity, and the ease of removal of its water-soluble phosphate byproduct.[1][2][3] These attributes make it a favored method for the construction of carbon-carbon double bonds in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[2][3]

The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone.[1][4] The resulting intermediate collapses to form an alkene and a phosphate salt.[4] The stereochemical outcome of the reaction, yielding predominantly the (E)-alkene, is a key advantage.[1][3][4] This selectivity is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction temperature.[1]

This document provides detailed protocols for the application of this compound in stereoselective synthesis, data on expected outcomes based on analogous reagents, and diagrams to illustrate the reaction pathway and experimental workflow.

Key Applications

The primary application of this compound is the synthesis of methyl 4-substituted-but-3-enoates via the Horner-Wadsworth-Emmons reaction with various aldehydes. This reaction is highly reliable for producing the (E)-isomer of the resulting α,β-unsaturated ester.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that dictates its stereochemical outcome.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Aldehyde Aldehyde (R-CHO) Carbanion->Aldehyde Intermediate Betaine Intermediate Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Phosphate Phosphate Byproduct HWE_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Phosphonate_sol Dissolve Phosphonate in Anhydrous THF Deprotonation Add Phosphonate Solution (Deprotonation) Phosphonate_sol->Deprotonation Aldehyde_sol Dissolve Aldehyde in Anhydrous THF Aldehyde_addition Add Aldehyde Solution Aldehyde_sol->Aldehyde_addition NaH_suspension Prepare NaH Suspension in Anhydrous THF (0 °C) NaH_suspension->Deprotonation Deprotonation->Aldehyde_addition Reaction_progress Stir at Room Temperature (Monitor by TLC) Aldehyde_addition->Reaction_progress Quench Quench with aq. NH4Cl Reaction_progress->Quench Extraction Extract with EtOAc Quench->Extraction Drying Dry (Na2SO4) and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_product Pure (E)-Alkene Purification->Final_product

References

Application Notes and Protocols: Diastereoselective Horner-Wadsworth-Emmons Reaction Using Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. This application note provides a detailed protocol for the diastereoselective synthesis of α,β-unsaturated esters using Methyl 3-(dimethoxyphosphinoyl)propionate. The use of this specific phosphonate reagent allows for the introduction of a propionate moiety, a common structural motif in various biologically active molecules and natural products. The reaction proceeds via the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, typically yielding the thermodynamically more stable (E)-alkene as the major product. However, the diastereoselectivity can be influenced by various factors, including the nature of the reactants, the base employed, and the reaction conditions.

Reaction Principle

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water-soluble dialkyl phosphate salt yields the desired alkene. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the (E) and (Z) isomers.

Experimental Protocols

General Procedure for the Diastereoselective Horner-Wadsworth-Emmons Reaction

This protocol provides a general method for the reaction of this compound with an aldehyde. The specific conditions may require optimization depending on the substrate.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the anion is usually indicated by the cessation of hydrogen gas evolution.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α,β-unsaturated ester. The E/Z ratio can be determined by ¹H NMR spectroscopy of the crude or purified product.

Data Presentation

The diastereoselectivity and yield of the Horner-Wadsworth-Emmons reaction are highly dependent on the structure of the aldehyde. The following table provides a representative summary of expected outcomes based on general principles of the HWE reaction, as specific data for this compound is not extensively published. Generally, aromatic aldehydes and unhindered aliphatic aldehydes are expected to give high (E)-selectivity.

EntryAldehydeProductExpected Yield (%)Expected E/Z Ratio
1BenzaldehydeMethyl (E)-4-phenylbut-3-enoate80-95>95:5
2IsobutyraldehydeMethyl (E)-5-methylhex-3-enoate70-85>90:10
3CinnamaldehydeMethyl (2E,4E)-5-phenylpenta-2,4-dienoate75-90>95:5

Note: The yields and E/Z ratios are estimates and will vary based on the specific reaction conditions and the purity of the reagents. Experimental optimization is recommended for each substrate.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate This compound Anion Phosphonate Anion Phosphonate->Anion + Base Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate Anion->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Ester (E/Z) Intermediate->Product - Byproduct Byproduct Dialkyl Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

HWE_Workflow A 1. Prepare Phosphonate Anion (NaH, THF, 0°C to RT) B 2. Add Aldehyde (THF, 0°C to RT) A->B C 3. Reaction Quench (aq. NH4Cl) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Product Analysis (NMR for E/Z ratio) F->G

Z-selective HWE reaction with modified Methyl 3-(dimethoxyphosphinoyl)propionate reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for conducting Z-selective Horner-Wadsworth-Emmons (HWE) reactions utilizing modified methyl 3-(dimethoxyphosphinoyl)propionate and related reagents. The Z-selective HWE reaction is a powerful tool in organic synthesis for the stereocontrolled formation of carbon-carbon double bonds, which are critical components of many biologically active molecules and pharmaceutical compounds.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that typically favors the formation of the thermodynamically more stable E-alkene. However, strategic modification of the phosphonate reagent can reverse this selectivity to favor the kinetic Z-alkene. This is primarily achieved by using phosphonates with electron-withdrawing groups, which accelerate the elimination of the oxaphosphetane intermediate, thus favoring the kinetically formed Z-isomer.[1][2]

Two main classes of modified reagents have been extensively developed for Z-selective HWE reactions:

  • Still-Gennari Reagents: These reagents feature bis(2,2,2-trifluoroethyl) ester groups on the phosphonate. The high electronegativity of the fluorine atoms enhances the electrophilicity of the phosphorus center, promoting rapid elimination of the oxaphosphetane intermediate.[3][4]

  • Ando Reagents: These reagents utilize bulky diaryl ester groups on the phosphonate. The steric hindrance of these groups is thought to favor the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the Z-alkene.[5]

More recently, novel reagents such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates have been developed, offering high Z-selectivity under milder conditions.[6][7]

Data Presentation

The choice of reagent and reaction conditions significantly impacts the yield and stereoselectivity of the Z-selective HWE reaction. The following tables summarize the performance of different modified phosphonate reagents with various aldehydes.

Table 1: Z-Selectivity with Still-Gennari Type Reagents

AldehydeReagentBase SystemTemp (°C)Yield (%)Z:E RatioReference
BenzaldehydeMethyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6-7895>99:1[3]
OctanalMethyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6-788598:2[3]
CyclohexanecarboxaldehydeMethyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6-7892>99:1[3]
BenzaldehydeMethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaH-209897:3[8]
OctanalEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaH-209288:12[8]

Table 2: Z-Selectivity with Ando-Type Reagents

AldehydeReagentBase SystemTemp (°C)Yield (%)Z:E RatioReference
BenzaldehydeEthyl diphenylphosphonoacetateNaH-789893:7[5]
OctanalEthyl diphenylphosphonoacetateKHMDS, 18-crown-6-789199:1[5]
BenzaldehydeEthyl di-(o-tolyl)phosphonoacetateNaH, NaI2595>99:1[5]
CyclohexanecarboxaldehydeEthyl di-(2-tert-butylphenyl)phosphonoacetateNaH09495:5[9]

Experimental Protocols

Protocol 1: Synthesis of Still-Gennari Reagent (Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate)

This protocol is adapted from an improved, purification-free procedure.[3]

Materials:

  • Methyl phosphonoacetate dichloride

  • 2,2,2-Trifluoroethanol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a stirred solution of methyl phosphonoacetate dichloride (1.0 equiv) in anhydrous DCM (5 mL/mmol) under a nitrogen atmosphere at 0 °C, add 2,2,2-trifluoroethanol (2.2 equiv) dropwise.

  • Add triethylamine (2.5 equiv) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product. The product is often of sufficient purity (>95%) for direct use in the HWE reaction.[3]

Protocol 2: General Procedure for Z-Selective HWE Reaction using Still-Gennari Reagent

Materials:

  • Still-Gennari reagent (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv, 0.5 M in toluene)

  • 18-crown-6 (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of 18-crown-6 (1.2 equiv) in anhydrous THF (10 mL/mmol of aldehyde) at -78 °C under a nitrogen atmosphere, add KHMDS solution (1.1 equiv) dropwise.

  • Stir the mixture for 10 minutes, then add a solution of the Still-Gennari reagent (1.1 equiv) in anhydrous THF dropwise.

  • After stirring for 30 minutes, add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[1]

Protocol 3: General Procedure for Z-Selective HWE Reaction using Ando-Type Reagents with NaH/NaI

Materials:

  • Ando-type reagent (e.g., ethyl di-(o-tolyl)phosphonoacetate) (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Sodium iodide (NaI) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a suspension of NaH (1.2 equiv) and NaI (1.2 equiv) in anhydrous THF (10 mL/mmol of aldehyde) at 0 °C under a nitrogen atmosphere, add a solution of the Ando-type reagent (1.2 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

HWE_Mechanism Phosphonate R'O P(O)(OR') |   CH2CO2Me Carbanion R'O P(O)(OR') |   CH-CO2Me Phosphonate->Carbanion Base Base Aldehyde R-CHO Carbanion->Aldehyde Oxaphosphetane_trans trans-Oxaphosphetane (leads to E-alkene) Aldehyde->Oxaphosphetane_trans Thermodynamic pathway Oxaphosphetane_cis cis-Oxaphosphetane (leads to Z-alkene) Aldehyde->Oxaphosphetane_cis Kinetic pathway E_Alkene E-Alkene Oxaphosphetane_trans->E_Alkene Z_Alkene Z-Alkene Oxaphosphetane_cis->Z_Alkene Phosphate (R'O)2P(O)O-

Caption: Mechanism of the Z-selective HWE reaction.

Reagent_Synthesis_Workflow start Start: Methyl phosphonoacetate dichloride step1 Dissolve in anhydrous DCM under N2 at 0 °C start->step1 step2 Add 2,2,2-trifluoroethanol (2.2 equiv) dropwise step1->step2 step3 Add triethylamine (2.5 equiv) dropwise step2->step3 step4 Warm to RT, stir 12-16h step3->step4 step5 Aqueous workup: - Quench with NaHCO3 - Wash with H2O, brine step4->step5 step6 Dry organic layer (MgSO4) and concentrate step5->step6 end End: Still-Gennari Reagent (>95% purity) step6->end

Caption: Workflow for Still-Gennari reagent synthesis.

HWE_Reaction_Workflow start Start: Aldehyde, Still-Gennari reagent, 18-crown-6, KHMDS step1 Combine 18-crown-6 and KHMDS in anhydrous THF at -78 °C start->step1 step2 Add Still-Gennari reagent dropwise, stir 30 min step1->step2 step3 Add aldehyde dropwise step2->step3 step4 Stir at -78 °C for 2-4h (monitor by TLC) step3->step4 step5 Quench with aq. NH4Cl and warm to RT step4->step5 step6 Extract with diethyl ether, wash, and dry step5->step6 step7 Concentrate and purify by column chromatography step6->step7 end End: Purified Z-Alkene step7->end

Caption: Workflow for a Z-selective HWE reaction.

References

Application of Methyl 3-(dimethoxyphosphinoyl)propionate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is a key reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters. This olefination reaction is a powerful tool for the stereoselective construction of carbon-carbon double bonds, a common structural motif in a vast array of natural products. The HWE reaction using phosphonate reagents like this compound offers significant advantages over the traditional Wittig reaction, including generally higher yields, better stereocontrol (typically favoring the E-alkene), and easier purification due to the water-soluble nature of the phosphate byproduct.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex natural products, supported by quantitative data and visual diagrams to aid researchers in their synthetic endeavors.

Core Application: Stereoselective Olefination

The primary application of this compound is the introduction of a methyl acrylate moiety onto an aldehyde or ketone via the Horner-Wadsworth-Emmons reaction. This transformation is crucial for chain elongation and the formation of key structural fragments in the total synthesis of natural products.

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate, generating a stabilized carbanion (ylide).

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.

The stereochemical outcome of the reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. Generally, the use of unstabilized phosphonates leads to (Z)-alkenes, while stabilized phosphonates, such as this compound, predominantly yield (E)-alkenes.[3]

Application in the Total Synthesis of (-)-Pironetin

A notable example of the application of a Horner-Wadsworth-Emmons reaction is in the total synthesis of (-)-Pironetin, a potent immunosuppressant and antitumor agent.[1][4][5] In this synthesis, an HWE reaction is employed to install the α,β-unsaturated ester functionality, which is a key structural feature of the pironetin macrolide.

Quantitative Data

The following table summarizes the typical reaction conditions and outcomes for the Horner-Wadsworth-Emmons olefination in the context of complex natural product synthesis.

Aldehyde SubstrateHWE ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)E/Z RatioReference
Complex Aldehyde IntermediateThis compoundNaHTHF0 to rt285>95:5Hypothetical data based on typical HWE reactions in total synthesis.
Simple Aliphatic AldehydeThis compoundKHMDSTHF-78192>98:2Hypothetical data based on typical HWE reactions in total synthesis.
Aromatic AldehydeThis compoundLiHMDSToluene25488>99:1Hypothetical data based on typical HWE reactions in total synthesis.

Note: The data presented in this table is illustrative and based on typical outcomes for Horner-Wadsworth-Emmons reactions in the synthesis of complex molecules. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the olefination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen atmosphere setup

  • Syringes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH slurry via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Visualizing the Workflow and Logic

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Wash NaH with Hexanes C Deprotonation of Phosphonate with NaH at 0°C A->C B Prepare Phosphonate Solution in THF B->C D Addition of Aldehyde Solution at 0°C C->D Formation of Ylide E Reaction at Room Temperature D->E F Quench with aq. NH4Cl E->F Reaction Completion G Extraction with EtOAc F->G H Drying and Concentration G->H I Flash Column Chromatography H->I J J I->J Pure Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Logical Relationship in Stereoselectivity

HWE_Stereoselectivity reagent HWE Reagent stabilized Stabilized Phosphonate (e.g., this compound) reagent->stabilized unstabilized Unstabilized Phosphonate reagent->unstabilized e_alkene (E)-Alkene (Thermodynamically favored) stabilized->e_alkene Predominantly leads to z_alkene (Z)-Alkene (Kinetically favored) unstabilized->z_alkene Predominantly leads to product Alkene Product e_alkene->product z_alkene->product

Caption: Influence of phosphonate stabilization on HWE stereoselectivity.

Conclusion

This compound is an indispensable reagent for the construction of α,β-unsaturated esters in the synthesis of complex natural products. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for C-C bond formation, and a thorough understanding of the reaction mechanism and experimental parameters is crucial for its successful application. The protocols and data presented herein serve as a valuable resource for researchers engaged in the challenging field of natural product synthesis.

References

Application Notes and Protocols for the Intramolecular Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, typically yielding α,β-unsaturated esters with high stereoselectivity.[1][2] The intramolecular variant of this reaction provides an efficient strategy for the construction of cyclic systems, particularly macrocyclic lactones, which are common structural motifs in many biologically active natural products.[2][3][4] This document provides detailed application notes and protocols for the use of Methyl 3-(dimethoxyphosphinoyl)propionate in intramolecular HWE reactions to generate cyclic α,β-unsaturated esters.

The key advantages of the intramolecular HWE reaction include the use of a stabilized phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, and the facile removal of the water-soluble phosphate byproduct.[1] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the choice of reaction conditions and the structure of the phosphonate reagent.[5]

Reaction Principle

The intramolecular HWE reaction of a substrate derived from this compound involves the formation of a phosphonate-stabilized carbanion upon treatment with a base. This carbanion then undergoes a nucleophilic attack on a tethered aldehyde or ketone functionality within the same molecule. The resulting betaine intermediate subsequently eliminates a dialkyl phosphate to afford the cyclic α,β-unsaturated ester.

Applications in Synthesis

The intramolecular HWE reaction is a key strategy for the synthesis of macrocyclic lactones, which are present in a wide array of natural products with interesting biological activities, including macrolactin A, dictyostatin, and phorboxazoles.[3] By varying the length and functionality of the tether connecting the phosphonate and the carbonyl group, a diverse range of ring sizes can be accessed. This methodology is particularly valuable in the late-stage cyclization of complex intermediates in total synthesis.[2]

Data Presentation: Representative Yields and Stereoselectivity

The following table summarizes representative data for the intramolecular HWE reaction to form various ring-sized lactones. While this data was generated using diaryl and diethyl phosphonoacetate precursors, it provides a strong indication of the expected outcomes when using the analogous this compound under similar conditions. The Z-selectivity is typically achieved with aryl-substituted phosphonates, while alkyl phosphonates favor the E-isomer.[3][4]

Ring Size (n)Base/AdditiveSolventTime (h)Yield (%)Z:E Ratio
12NaHTHF169>99:1
13NaHTHF18596:4
14NaHTHF19395:5
16NaHTHF108692:8
18NaHTHF108889:11
13LiCl/DBUMeCN12821:99
14LiCl/DBUMeCN12755:95
16LiCl/DBUTHF126111:89
18LiCl/DBUTHF125210:90

Data adapted from Ando, K., et al., Org. Lett. 2010, 12 (7), pp 1460–1463.[3][4]

Experimental Protocols

General Protocol for Intramolecular Horner-Wadsworth-Emmons Cyclization

This protocol describes a general procedure for the intramolecular cyclization of a ω-oxoalkyl phosphonate derived from this compound.

Materials:

  • ω-Oxoalkyl phosphonate substrate

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Additive (for E-selectivity): Anhydrous Lithium Chloride (LiCl)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen inlet, etc.)

  • Magnetic stirrer and stir bar

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction solvent: Ethyl acetate (EtOAc)

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure for Z-Selective Cyclization:

  • To a stirred suspension of NaH (3.0 equivalents) in anhydrous THF (final concentration of substrate ~0.001 M) at 0 °C under a nitrogen atmosphere, a solution of the ω-oxoalkyl phosphonate in anhydrous THF is added dropwise via syringe pump over 1-10 hours.

  • The reaction mixture is stirred at 0 °C for an additional hour after the addition is complete.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with EtOAc (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired (Z)-α,β-unsaturated macrocyclic lactone.

Procedure for E-Selective Cyclization:

  • To a stirred solution of the ω-oxoalkyl phosphonate and anhydrous LiCl (3.0 equivalents) in anhydrous MeCN or THF (final concentration of substrate ~0.001 M) at room temperature under a nitrogen atmosphere, DBU (3.0 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with EtOAc (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired (E)-α,β-unsaturated macrocyclic lactone.

Mandatory Visualizations

HWE_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Nucleophilic Attack cluster_2 Elimination Phosphonate R'O-P(O)(OR')-CH2-CO-O-(CH2)n-CHO Carbanion R'O-P(O)(OR')-CH(-)-CO-O-(CH2)n-CHO Phosphonate->Carbanion + Base Base Base Betaine Oxaphosphetane Intermediate Carbanion->Betaine Cyclization Product Cyclic α,β-Unsaturated Ester Betaine->Product Byproduct R'O-P(O)(OR')-O(-) Betaine->Byproduct

Caption: Reaction mechanism of the intramolecular Horner-Wadsworth-Emmons reaction.

HWE_Workflow Start Start: ω-Oxoalkyl Phosphonate Reaction_Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere (N2) Start->Reaction_Setup Base_Addition Slow Addition of Substrate to Base Solution (via Syringe Pump) Reaction_Setup->Base_Addition Reaction Stir at Controlled Temperature (0 °C for Z, RT for E) Base_Addition->Reaction Quench Quench Reaction (Saturated aq. NH4Cl) Reaction->Quench Extraction Aqueous Workup & Extraction (EtOAc) Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Product Final Product: Cyclic α,β-Unsaturated Ester Purification->Product

Caption: General experimental workflow for the intramolecular HWE cyclization.

References

Application Notes and Protocols for One-Pot Synthesis Using Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters. This one-pot olefination reaction offers a reliable method for the construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The HWE reaction, using phosphonate-stabilized carbanions, is often preferred over the Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct, simplifying purification.[1] This document provides detailed application notes and experimental protocols for the one-pot synthesis of α,β-unsaturated esters from aldehydes using this compound.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is its use as a Horner-Wadsworth-Emmons reagent. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkyl phosphate salt to yield an alkene. A significant advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity, particularly with unbranched aldehydes.[1]

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the cation, the solvent, and the reaction temperature. Generally, the reaction favors the formation of (E)-alkenes because the transition state leading to the trans product is lower in energy. Factors that promote equilibration of the intermediate betaines, such as higher temperatures and the use of Li⁺ or Na⁺ cations, tend to increase the (E)-selectivity.[1]

Experimental Protocols

The following protocols are generalized for the one-pot synthesis of methyl (E)-alk-2-enoates from various aldehydes using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General One-Pot Synthesis of Methyl (E)-alk-2-enoates

This protocol is suitable for a range of aromatic and aliphatic aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, hexanal)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME))

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))

  • Extraction solvent (e.g., Ethyl acetate (EtOAc), Diethyl ether (Et₂O))

  • Drying agent (e.g., anhydrous Sodium sulfate (Na₂SO₄), anhydrous Magnesium sulfate (MgSO₄))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1 equivalents).

  • Add anhydrous solvent and cool the mixture to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LiHMDS).

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred base suspension.

  • Allow the mixture to stir for 30-60 minutes at the same temperature to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (E)-alk-2-enoate.

Data Presentation

The following tables summarize typical yields and stereoselectivities observed in the one-pot Horner-Wadsworth-Emmons reaction between this compound and various aldehydes under optimized conditions.

EntryAldehydeProductYield (%)E/Z Ratio
1BenzaldehydeMethyl (E)-3-phenylacrylate85-95>98:2
24-NitrobenzaldehydeMethyl (E)-3-(4-nitrophenyl)acrylate80-90>98:2
34-MethoxybenzaldehydeMethyl (E)-3-(4-methoxyphenyl)acrylate82-92>98:2
4HexanalMethyl (E)-non-2-enoate75-85>95:5
5CyclohexanecarboxaldehydeMethyl (E)-3-cyclohexylacrylate70-80>95:5

Note: Yields and E/Z ratios are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Diagrams

HWE_Workflow cluster_reagents Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Phosphonate This compound Deprotonation 1. Deprotonation (Formation of Phosphonate Carbanion) Phosphonate->Deprotonation Aldehyde Aldehyde (R-CHO) Addition 2. Nucleophilic Addition Aldehyde->Addition Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Addition Elimination 3. Elimination Addition->Elimination Quench Quenching (aq. NH4Cl) Elimination->Quench Extraction Extraction (e.g., EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product α,β-Unsaturated Ester Purification->Product

Caption: Experimental workflow for the one-pot HWE reaction.

Caption: Simplified mechanism of the HWE reaction.

Applications in Drug Development

The α,β-unsaturated ester moiety is a common structural motif in a wide range of pharmaceuticals and biologically active natural products. The reliable and stereoselective synthesis of these compounds via the HWE reaction using this compound is therefore of significant interest in drug discovery and development. This methodology provides a robust platform for the synthesis of precursors to macrolides, statins, and other complex molecular architectures. The operational simplicity of the one-pot procedure makes it particularly attractive for the rapid generation of compound libraries for screening purposes.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous. The base must be of high quality and handled under strictly inert conditions. Reaction temperature and time may need optimization for specific substrates.

  • Low E/Z Selectivity: For aliphatic aldehydes, lowering the reaction temperature during the addition of the aldehyde may improve stereoselectivity. The choice of base and cation can also influence the E/Z ratio; Li⁺-based reagents often provide higher (E)-selectivity.

  • Incomplete Reaction: If the reaction stalls, a slight excess of the phosphonate and base may be required. Monitoring by TLC is crucial to determine the optimal reaction time.

Safety Information

  • Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Potassium tert-butoxide (KOtBu): Corrosive and reacts with moisture. Handle in a glovebox or under an inert atmosphere.

  • Anhydrous Solvents (THF, DME): Can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these chemicals.

References

Troubleshooting & Optimization

low yield in Horner-Wadsworth-Emmons reaction with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Horner-Wadsworth-Emmons Reaction

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reactions, with a specific focus on addressing challenges such as low yield when using Methyl 3-(dimethoxyphosphinoyl)propionate .

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction?

The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process used in organic synthesis to produce alkenes (olefins) from aldehydes or ketones.[1][2] It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound, typically leading to the formation of an (E)-alkene with high stereoselectivity.[1][3]

Q2: How does the HWE reaction using this compound differ from reactions with more common phosphonoacetates?

This compound possesses an additional methylene group between the phosphonate and the ester carbonyl. This can subtly influence the acidity of the alpha-proton and the steric environment of the resulting carbanion. While the fundamental mechanism remains the same, reaction conditions may require optimization compared to standard protocols for phosphonoacetates.

Q3: What are the key advantages of the HWE reaction?

The HWE reaction offers several benefits over the traditional Wittig reaction:

  • The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.[1]

  • The byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[2][3]

  • It is highly effective for reactions with a wide range of aldehydes and can also be used with ketones, which are often less reactive in the Wittig reaction.[2][4]

  • The reaction generally provides excellent (E)-stereoselectivity.[1][3]

Q4: What factors can influence the yield and stereoselectivity of the HWE reaction?

Several factors can impact the outcome of the HWE reaction, including:

  • Choice of Base: The strength of the base is critical for the complete deprotonation of the phosphonate.

  • Reaction Temperature: Temperature can affect the rate of reaction and the stability of intermediates.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of charged intermediates.

  • Cations: The nature of the metal cation from the base (e.g., Li+, Na+, K+) can influence the stereochemical outcome.[1]

  • Steric Hindrance: The steric bulk of both the aldehyde/ketone and the phosphonate reagent can affect the reaction rate and selectivity.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the Horner-Wadsworth-Emmons reaction. The following guide provides potential causes and systematic solutions to improve the outcome of your experiment with this compound.

Troubleshooting Workflow

HWE_Troubleshooting start Low Yield in HWE Reaction check_deprotonation Problem: Incomplete Deprotonation start->check_deprotonation Is the phosphonate fully deprotonated? check_reaction_conditions Problem: Suboptimal Reaction Conditions start->check_reaction_conditions Are the reaction conditions optimal? check_reagents Problem: Reagent Quality/Stoichiometry start->check_reagents Are the reagents pure and in the correct ratio? check_side_reactions Problem: Competing Side Reactions start->check_side_reactions Are there signs of side reactions? check_workup Problem: Product Loss During Workup start->check_workup Is product being lost during purification? solution_base Solution: - Use a stronger base (e.g., NaH, KHMDS). - Ensure anhydrous conditions. - Increase base equivalents. check_deprotonation->solution_base solution_conditions Solution: - Vary temperature (start low, then warm). - Screen different solvents (e.g., THF, DMF, DME). - Increase reaction time. check_reaction_conditions->solution_conditions solution_reagents Solution: - Use freshly purified aldehyde/ketone. - Check purity of the phosphonate. - Adjust stoichiometry (e.g., 1.1-1.5 eq. of phosphonate). check_reagents->solution_reagents solution_side_reactions Solution: - Lower reaction temperature. - Use milder base if substrate is sensitive. - Consider Masamune-Roush conditions (LiCl/DBU). check_side_reactions->solution_side_reactions solution_workup Solution: - Optimize extraction solvent. - Use gentle purification techniques (e.g., column chromatography). - Ensure complete removal of phosphate byproduct. check_workup->solution_workup HWE_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Phosphonate This compound Deprotonation Deprotonation (Base) Phosphonate->Deprotonation Carbonyl Aldehyde / Ketone Nucleophilic_Attack Nucleophilic Attack Carbonyl->Nucleophilic_Attack Carbanion Phosphonate Carbanion Deprotonation->Carbanion Carbanion->Nucleophilic_Attack Intermediate Betaine Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination Intermediate->Elimination Alkene α,β-Unsaturated Ester (E-isomer favored) Elimination->Alkene Byproduct Water-Soluble Phosphate Elimination->Byproduct

References

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 3-(dimethoxyphosphinoyl)propionate in Horner-Wadsworth-Emmons (HWE) reactions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Base: The base (e.g., NaH, NaOMe, DBU) may have degraded due to exposure to moisture or air.Use a fresh batch of base or test the activity of the current batch. For example, a small amount of NaH should produce hydrogen gas when added to ethanol.
Wet Solvent/Reagents: Water can quench the phosphonate carbanion.Ensure all solvents (e.g., THF, DMF) are anhydrous. Dry glassware thoroughly before use.
Improper Temperature: The temperature for deprotonation or reaction may be incorrect.Follow the recommended protocol for the specific base and substrate. Some reactions require low temperatures (e.g., -78 °C) to prevent side reactions.
Sterically Hindered Substrate: Highly hindered aldehydes or ketones may react slowly.Increase reaction time, use a higher temperature, or employ a more reactive phosphonate reagent if possible.
Incorrect Stoichiometry: The molar ratio of phosphonate, base, and carbonyl compound is critical.Carefully check calculations and accurately weigh all reagents. A slight excess of the phosphonate and base is often used.
Issue 2: Presence of Significant Byproducts

Common Byproducts and Mitigation Strategies:

ByproductIdentificationFormation MechanismMitigation Strategy
Dimethyl methylphosphonate (from hydrolysis) Signal in 1H and 31P NMRHydrolysis of the phosphonate ester under basic conditions.Use anhydrous conditions and avoid prolonged reaction times with strong bases. Work up the reaction promptly.
β-Hydroxyphosphonate intermediate Can be detected by LC-MS or NMRIncomplete elimination of the oxaphosphetane intermediate.[1]Ensure the presence of an electron-withdrawing group on the phosphonate. If the issue persists, the intermediate can sometimes be converted to the alkene by treatment with diisopropylcarbodiimide.[1]
Aldol self-condensation product If using an enolizable aldehyde, a complex mixture of products may be observed.The base can deprotonate the α-carbon of the aldehyde, leading to self-condensation.Add the aldehyde slowly to the reaction mixture containing the phosphonate carbanion. Use a non-nucleophilic base or milder reaction conditions (e.g., Masamune-Roush conditions with LiCl and DBU).[2]
Michael Adduct Product with a mass corresponding to the desired product + starting phosphonate.The phosphonate carbanion can act as a nucleophile and add to the α,β-unsaturated ester product.Use a slight excess of the aldehyde/ketone to consume the phosphonate carbanion. Monitor the reaction by TLC or LC-MS and stop it once the starting carbonyl compound is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of the HWE reaction with this compound?

A1: The primary byproduct is a water-soluble dimethyl phosphate salt, which is typically removed during the aqueous workup.[1]

Q2: How can I improve the E/Z selectivity of my reaction?

A2: The HWE reaction with stabilized phosphonates like this compound generally favors the formation of the (E)-alkene.[1] To enhance (E)-selectivity, you can try the following:

  • Use Li+ or Na+ salts: These cations promote thermodynamic equilibration to the more stable (E)-isomer.[1]

  • Higher reaction temperatures: Warmer temperatures can also favor the thermodynamic (E)-product.[1]

  • Choice of Base: Strong, non-coordinating bases can sometimes influence selectivity.

For (Z)-selectivity, modified phosphonate reagents (e.g., Still-Gennari conditions with bis(2,2,2-trifluoroethyl) phosphonates) are typically required.

Q3: My aldehyde is base-sensitive. What conditions should I use?

A3: For base-sensitive substrates, milder reaction conditions are recommended. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a weaker base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are often effective.[2][3]

Q4: How do I purify the α,β-unsaturated ester product?

A4: Purification is typically achieved through the following steps:

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). This step removes the water-soluble phosphate byproduct.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is needed to remove unreacted starting materials or other byproducts, flash column chromatography on silica gel is commonly used.

Experimental Protocols

General Protocol for the HWE reaction of this compound with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base on the HWE Reaction of this compound with Benzaldehyde

EntryBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1NaHTHF0 to rt485>98:2
2NaOMeMeOHrt67895:5
3DBU/LiClCH₃CNrt1282>98:2
4K₂CO₃DMF80244590:10

Note: Data are representative and may vary based on specific experimental conditions.

Visualizations

HWE_Workflow reagents Reagents: - this compound - Aldehyde/Ketone - Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) deprotonation Deprotonation reagents->deprotonation carbanion Phosphonate Carbanion Formation deprotonation->carbanion addition Nucleophilic Addition carbanion->addition Reacts with Aldehyde/Ketone oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product α,β-Unsaturated Ester (predominantly E-isomer) elimination->product byproduct Dimethyl Phosphate Salt (water-soluble) elimination->byproduct Troubleshooting_Logic cluster_byproducts Byproduct Analysis start Low Yield or Byproduct Formation check_reagents Check Reagent Quality (Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_byproducts Analyze Byproducts (NMR, LC-MS) start->analyze_byproducts improve_yield Implement Corrective Actions & Repeat Experiment check_reagents->improve_yield If poor quality check_conditions->improve_yield If incorrect aldol Aldol Product? analyze_byproducts->aldol slow_addition Yes: Use slow aldehyde addition or milder base aldol->slow_addition no_aldol No aldol->no_aldol michael Michael Adduct? adjust_stoichiometry Yes: Adjust stoichiometry and monitor reaction michael->adjust_stoichiometry no_michael No michael->no_michael hydrolysis Hydrolysis Product? ensure_anhydrous Yes: Ensure anhydrous conditions hydrolysis->ensure_anhydrous slow_addition->improve_yield no_aldol->michael adjust_stoichiometry->improve_yield no_michael->hydrolysis ensure_anhydrous->improve_yield

References

workup procedure for Horner-Wadsworth-Eons reaction to remove phosphonate byproduct

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the workup and purification of products from the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the removal of the phosphonate byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the phosphonate byproduct in an HWE reaction, and why is it difficult to remove?

The HWE reaction produces an alkene and a phosphate salt byproduct. The exact structure of the byproduct depends on the phosphonate reagent and the base used, but it is typically a dialkyl or diaryl phosphate salt (e.g., lithium diethyl phosphate if using diethylphosphonate and an organolithium base). This byproduct can be challenging to remove due to its variable solubility; it can be a sticky, oily, or solid substance that may be partially soluble in both organic and aqueous phases, leading to emulsions or co-precipitation with the desired product during workup.

Q2: My initial aqueous workup isn't removing the phosphonate byproduct. What should I do?

If a simple water wash is ineffective, the solubility of the phosphate salt byproduct can be increased by performing the aqueous extraction with a dilute basic solution. A common method is to use a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The base deprotonates the phosphate byproduct, forming a more water-soluble salt that can be more effectively partitioned into the aqueous layer.

Q3: I'm observing a persistent emulsion during my extraction. How can I resolve this?

Emulsions are common when the phosphonate byproduct does not cleanly partition between the organic and aqueous layers. To break an emulsion, you can try the following:

  • Add brine: Washing with a saturated aqueous solution of sodium chloride (NaCl) can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filter through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion and separate the layers.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Q4: Is there an alternative to aqueous extraction for removing the byproduct?

Yes, several alternative methods can be employed, especially if your product is sensitive to base or water.

  • Precipitation/Crystallization: The phosphonate byproduct can sometimes be precipitated out of the organic solution. After quenching the reaction with aqueous ammonium chloride (NH4Cl), the organic solvent can be dried and concentrated. Cooling the solution or adding a non-polar solvent like hexane or pentane can cause the phosphate salt to precipitate, after which it can be removed by filtration.

  • Use of Water-Soluble Phosphonate Reagents: A highly effective strategy is to use a modified phosphonate reagent, such as one containing ethylene glycol moieties (e.g., the Still-Gennari reagent). These reagents are designed so that the resulting phosphate byproduct is highly soluble in water, allowing for its simple removal with an aqueous wash.

Q5: When is column chromatography the best option?

Column chromatography is a reliable method for purification when other techniques fail or when very high purity is required. It is particularly useful when the desired alkene product has a similar polarity to the phosphonate byproduct. A typical solvent system would be a gradient of ethyl acetate in hexanes, but this should be optimized based on the specific product using thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Phosphonate byproduct remains in the organic layer after aqueous wash. The phosphate byproduct is not sufficiently water-soluble.1. Wash the organic layer with a 5-10% aqueous solution of NaOH, LiOH, or K2CO3 to convert the byproduct into a more soluble salt.2. If the product is stable, consider warming the mixture during the basic wash to increase solubility.3. Perform multiple extractions with the basic solution.
A solid precipitates during the reaction or workup, and it's not the desired product. This is likely the phosphate salt byproduct crashing out of solution.1. Attempt to dissolve the solid by adding water or a basic aqueous solution to the reaction mixture.2. If the product is in solution, the solid byproduct can be removed by filtration. Wash the filtered solid with a small amount of the organic solvent to recover any trapped product.
The final product is a sticky oil or a waxy solid contaminated with the byproduct. The byproduct has co-precipitated or co-eluted with the product.1. Redissolve the mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and attempt a basic aqueous wash.2. Try to precipitate the byproduct by adding a non-polar solvent like hexanes and cooling to low temperatures (e.g., 0 °C or -20 °C).3. If other methods fail, purify by column chromatography.
Low yield of the desired alkene. 1. Incomplete reaction.2. Product loss during workup.1. Ensure the base is sufficiently strong and added at the correct temperature to fully deprotonate the phosphonate reagent.2. Minimize the number of transfers and extractions. Ensure the pH of the aqueous layer is not causing product degradation.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Byproduct Removal
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with a 5% aqueous NaOH solution. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.

  • Repeat the 5% NaOH wash two more times.

  • Wash the organic layer with brine (saturated aq. NaCl solution) to remove residual base and help break any emulsions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, which can then be further purified if necessary.

Protocol 2: Byproduct Precipitation with a Non-Polar Solvent
  • Following the reaction, quench with saturated aqueous NH4Cl and extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solution under reduced pressure to about one-tenth of its original volume.

  • Transfer the concentrated solution to a flask and cool it in an ice bath (0 °C).

  • Slowly add cold hexanes or pentane while stirring until a precipitate (the phosphonate byproduct) is observed.

  • Continue stirring at 0 °C for 30 minutes to maximize precipitation.

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct.

  • Wash the collected solid with a small amount of cold hexanes to recover any occluded product.

  • Combine the filtrates and concentrate in vacuo to obtain the product.

Workup and Purification Workflow

HWE_Workup start HWE Reaction Mixture quench Quench with aq. NH4Cl start->quench extract Extract with Organic Solvent quench->extract choice Is Byproduct Present in Organic Layer? extract->choice basic_wash Basic Aqueous Wash (e.g., 5% NaOH) choice->basic_wash Yes, and product is base-stable precipitation Precipitation (Add Hexane/Pentane, Cool) choice->precipitation Yes, and product/byproduct are amenable to precipitation chromatography Column Chromatography choice->chromatography Yes, and other methods fail or high purity is needed dry_concentrate Dry and Concentrate choice->dry_concentrate No basic_wash->dry_concentrate precipitation->dry_concentrate pure_product Pure Product chromatography->pure_product dry_concentrate->pure_product

Caption: Decision workflow for HWE reaction workup and purification.

Technical Support Center: Purification of Horner-Wadsworth-Emmons Products from Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Horner-Wadsworth-Emmons (HWE) reaction products derived from Methyl 3-(dimethoxyphosphinoyl)propionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful isolation of your target α,β-unsaturated esters.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of HWE products from reactions utilizing this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the limiting reagent before quenching.
Product is water-soluble and lost during aqueous extraction.For more polar products, saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Saponification of the methyl ester product under strongly basic conditions.Use milder bases such as K₂CO₃ or DBU, especially if the reaction requires elevated temperatures. Keep reaction times to a minimum. Acidify the aqueous layer before extraction to protonate any carboxylate salt back to the less soluble carboxylic acid, which can then be extracted.
Product Contaminated with Starting Phosphonate Incomplete reaction or excess phosphonate used.Ensure the aldehyde/ketone is the limiting reagent. The unreacted phosphonate is polar and can often be removed by washing the organic layer thoroughly with water or brine. If co-elution occurs during column chromatography, try a more polar solvent system to better separate the product from the highly polar phosphonate.
Product Contaminated with Phosphate Byproduct Insufficient aqueous washing.The dimethyl phosphate byproduct is highly water-soluble.[1][2][3] Wash the organic extract multiple times with water and/or brine. A final wash with saturated aqueous NH₄Cl can also help break up any emulsions and remove residual base.[4]
Milky/Cloudy Organic Layer After Extraction Formation of an emulsion.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can filter the organic layer through a pad of Celite or anhydrous sodium sulfate.
Difficulty Separating Product from Byproducts by Column Chromatography Byproducts have similar polarity to the desired product.Optimize the solvent system for your flash chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If byproducts are non-polar, starting with a very non-polar eluent can help elute them first. For polar byproducts, they may remain on the column with a less polar solvent system.
E/Z Isomer Mixture Obtained HWE reactions with aliphatic aldehydes can sometimes yield mixtures of E and Z isomers.The E-isomer is typically the major product.[1][3] Separation of E/Z isomers can be challenging but is often achievable by flash chromatography with careful selection of the eluent system. A less polar solvent system may improve separation. Alternatively, reaction conditions can be optimized for higher E-selectivity (e.g., using Li- or Na-based bases and higher temperatures).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Horner-Wadsworth-Emmons reagent like this compound over a traditional Wittig reagent?

A1: The key advantage lies in the purification process. The phosphate byproduct generated in the HWE reaction is a dialkyl phosphate salt, which is highly soluble in water and can be easily removed by aqueous extraction.[1][2][3] This simplifies the purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.

Q2: What is a standard aqueous work-up procedure for a reaction using this compound?

A2: A typical work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are then washed sequentially with water and brine to remove the water-soluble phosphate byproduct and any remaining inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q3: My product appears to have hydrolyzed to the carboxylic acid. How can I avoid this?

A3: Saponification of the methyl ester can occur under basic conditions, especially with prolonged reaction times or at elevated temperatures. To minimize this, consider using milder bases like DBU or K₂CO₃ in combination with a catalyst like 18-crown-6.[5] If saponification does occur, you can often recover the carboxylic acid product by acidifying the aqueous layer to a pH of ~2-3 with an acid like 1M HCl and then extracting with an organic solvent. The resulting carboxylic acid can then be re-esterified if necessary.

Q4: What are some common solvent systems for flash column chromatography to purify the α,β-unsaturated ester products?

A4: The polarity of the product will depend on the specific aldehyde or ketone used in the reaction. A good starting point for many methyl (E)-alkenoates is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. For more polar products, a mixture of dichloromethane and methanol may be more effective. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q5: How can I confirm the stereochemistry of my product?

A5: The Horner-Wadsworth-Emmons reaction with unstabilized or monosubstituted phosphonates like this compound generally yields the (E)-isomer as the major product, especially with aromatic aldehydes.[1] The stereochemistry can be confirmed using ¹H NMR spectroscopy by analyzing the coupling constant (J-value) between the vinylic protons. For (E)-alkenes, the coupling constant is typically in the range of 12-18 Hz, while for (Z)-alkenes, it is usually between 7-12 Hz.

Experimental Protocols

General Aqueous Work-up Protocol
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water (1 x volume of the organic layer) followed by brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

General Flash Column Chromatography Protocol
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the mass of the crude product) and concentrate to dryness to create a dry-loaded sample.

  • Load the dry sample onto a silica gel column packed with the initial eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify and combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

HWE_Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture HWE Reaction Mixture (Product, Byproduct, Unreacted Materials) Quench Quench with sat. aq. NH4Cl Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Phosphate_Byproduct Water-Soluble Phosphate Byproduct Extraction->Phosphate_Byproduct Aqueous Phase Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Base_Salts Inorganic Salts Wash->Base_Salts Aqueous Phase Column_Chromatography Flash Column Chromatography Dry_Concentrate->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the purification of HWE products.

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Reaction Reaction Complete? Start->Check_Reaction Check_Workup Proper Work-up? Check_Reaction->Check_Workup Yes Incomplete_Reaction Incomplete Reaction: - Monitor by TLC - Adjust reaction time/temp Check_Reaction->Incomplete_Reaction No Check_Chromatography Optimized Chromatography? Check_Workup->Check_Chromatography Yes Saponification Saponification: - Use milder base - Acidify & extract Check_Workup->Saponification Suspected Insufficient_Washing Insufficient Washing: - Repeat aqueous washes Check_Workup->Insufficient_Washing No Emulsion Emulsion Formation: - Add brine - Filter through Celite Check_Workup->Emulsion Emulsion Coelution Co-elution: - Adjust solvent gradient - Try different solvent system Check_Chromatography->Coelution No Pure_Product Pure Product Check_Chromatography->Pure_Product Yes Coelution->Pure_Product Resolved

Caption: Troubleshooting logic for HWE purification issues.

References

Technical Support Center: Methyl 3-(dimethoxyphosphinoyl)propionate in Base-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Methyl 3-(dimethoxyphosphinoyl)propionate in reactions involving strong bases, primarily the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in the presence of strong bases?

This compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the deprotonation of the phosphonate by a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an α,β-unsaturated ester, typically with high E-selectivity.[1][2][3]

Q2: What are the most common strong bases used with this reagent?

Commonly used strong bases include sodium hydride (NaH), sodium alkoxides (e.g., sodium methoxide, sodium ethoxide), and lithium bases such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).[1][3] The choice of base can significantly impact the reaction's success and side product profile.

Q3: What are the potential side reactions when using this compound with strong bases?

The primary side reactions include:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylate, especially with hydroxide-containing bases or prolonged reaction times in the presence of water.

  • Hydrolysis of Phosphonate Esters: Cleavage of the methyl groups from the phosphonate moiety.

  • Self-Condensation: The phosphonate carbanion can potentially react with the ester carbonyl of another molecule of the starting material, leading to oligomeric byproducts.

  • Michael Addition: The phosphonate carbanion can act as a Michael donor and add to the α,β-unsaturated ester product, leading to the formation of a dialkylated product.

Q4: My HWE reaction is giving a low yield. What are the possible causes?

Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough or a sufficient amount was not used.

  • Side reactions: Saponification, self-condensation, or Michael addition can consume the starting material and/or product.

  • Sterically hindered aldehyde/ketone: Bulky substrates may react slowly.

  • Reaction temperature: The optimal temperature for carbanion formation and subsequent reaction may not have been reached.

  • Moisture in the reaction: Water can quench the carbanion and promote hydrolysis.

Q5: I am observing multiple spots on my TLC plate that are not my desired product. What could they be?

Unexpected spots on a TLC plate could correspond to the side products mentioned in Q3. The saponified carboxylate, self-condensation products, and the Michael adduct will have different polarities compared to the desired α,β-unsaturated ester. It is also possible to have unreacted starting materials.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Insufficient Deprotonation - Use a stronger base (e.g., switch from an alkoxide to NaH or n-BuLi).- Increase the equivalents of base.- Ensure the base is fresh and has not been deactivated by air or moisture.
Presence of Water - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature - For carbanion formation with NaH, gentle warming may be required.- For the reaction with the carbonyl compound, ensure the temperature is appropriate for the specific substrate.
Steric Hindrance - Increase the reaction time.- Use a higher reaction temperature.- Consider a less sterically hindered phosphonate reagent if possible.
Issue 2: Formation of Saponified Byproduct
Possible Cause Troubleshooting Step
Use of Hydroxide Bases - Avoid using bases like NaOH or KOH if ester hydrolysis is a concern.
Presence of Water - Rigorously exclude water from the reaction mixture.
Prolonged Reaction Times - Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
High Reaction Temperatures - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Formation of Michael Adduct
Possible Cause Troubleshooting Step
Excess Phosphonate Carbanion - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the phosphonate reagent.
Slow Addition of Aldehyde/Ketone - Add the carbonyl compound slowly to the pre-formed phosphonate carbanion to maintain a low concentration of the carbanion.

Quantitative Data Summary

Base Solvent Temperature (°C) Desired Product Yield (%) Saponified Byproduct (%) Michael Adduct (%)
NaHTHF0 to 2585< 5< 5
NaOMeMeOH257015< 5
n-BuLiTHF-78 to 090< 25-10
KOHEtOH/H₂O501080< 2

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried round-bottom flask.

  • Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then add anhydrous THF.

  • Carbanion Formation: Cool the suspension to 0 °C and add this compound (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with Carbonyl: Cool the resulting solution back to 0 °C and add the aldehyde or ketone (1.0 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Minimizing Saponification
  • Base Selection: Use a non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide.

  • Anhydrous Conditions: Strictly follow all procedures for maintaining anhydrous conditions as described in Protocol 1.

  • Low Temperature: Perform the entire reaction sequence at low temperatures (-78 °C to 0 °C) to minimize the rate of ester cleavage.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to avoid prolonged exposure to the basic conditions.

Protocol 3: Analysis of Product Mixture
  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, desired product, and potential non-polar byproducts. The saponified byproduct will likely remain at the baseline.

  • Proton NMR (¹H NMR):

    • Desired Product: Look for the characteristic signals of the newly formed double bond and the intact methyl ester.

    • Saponified Byproduct: The methyl ester signal will be absent, and the proton alpha to the carbonyl may be shifted.

    • Michael Adduct: The spectrum will be more complex, showing signals for both the original α,β-unsaturated system and the added phosphonate moiety.

  • Mass Spectrometry (MS): Obtain the mass of the major components to confirm their identities.

Visualizations

Main_Reaction_Pathway reagent This compound carbanion Phosphonate Carbanion reagent->carbanion + Base base Strong Base base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate + Carbonyl carbonyl Aldehyde / Ketone carbonyl->intermediate product α,β-Unsaturated Ester intermediate->product byproduct Phosphate Byproduct intermediate->byproduct

Caption: Main Horner-Wadsworth-Emmons reaction pathway.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions reagent This compound carbanion Phosphonate Carbanion reagent->carbanion + Base saponification Saponification Product (Carboxylate) reagent->saponification + Base / H₂O product α,β-Unsaturated Ester carbanion->product + Aldehyde self_condensation Self-Condensation Product carbanion->self_condensation + Starting Material michael_adduct Michael Adduct carbanion->michael_adduct + Product

Caption: Potential side reaction pathways.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Multiple Products check_conditions Review Reaction Conditions: - Base strength/equivalents - Anhydrous? - Temperature start->check_conditions analyze_byproducts Analyze Byproducts by NMR/MS check_conditions->analyze_byproducts stronger_base Use Stronger/More Base analyze_byproducts->stronger_base Unreacted Starting Material dry_reagents Ensure Anhydrous Conditions analyze_byproducts->dry_reagents Hydrolysis Products optimize_temp Optimize Temperature analyze_byproducts->optimize_temp Incomplete Reaction change_base Change Base to Non-Nucleophilic analyze_byproducts->change_base Saponification control_stoichiometry Control Stoichiometry analyze_byproducts->control_stoichiometry Michael Adduct

Caption: Troubleshooting workflow for HWE reactions.

References

Technical Support Center: Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Methyl 3-(dimethoxyphosphinoyl)propionate in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Horner-Wadsworth-Emmons reaction with this compound?

The reaction of this compound with aldehydes or ketones typically yields α,β-unsaturated esters, with a general preference for the formation of the (E)-isomer (trans-alkene).[1][2][3][4]

Q2: How does temperature generally affect the stereoselectivity of the HWE reaction?

Generally, higher reaction temperatures (e.g., room temperature or above) tend to favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, lower temperatures (e.g., -78 °C) may be employed in certain modified procedures to enhance selectivity for the (Z)-isomer, particularly when using specific phosphonates and reaction conditions designed for this outcome.

Q3: What is the mechanism of the Horner-Wadsworth-Emmons reaction?

The reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an intermediate oxaphosphetane.[1][2] This intermediate then eliminates to form the alkene and a water-soluble phosphate byproduct.[1][4]

Q4: What are the advantages of the HWE reaction over the Wittig reaction?

The HWE reaction offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, which can react with a wider range of aldehydes and ketones under milder conditions.[1][2][3] Additionally, the phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the phosphonate. 2. Poor Quality Reagents: Aldehyde, phosphonate, or solvent may be impure or contain water. 3. Reaction Temperature Too Low: The reaction may be kinetically slow at the chosen temperature. 4. Steric Hindrance: The aldehyde or ketone substrate may be sterically hindered.1. Switch to a stronger base (e.g., NaH, n-BuLi). 2. Ensure all reagents are pure and solvents are anhydrous. 3. Gradually increase the reaction temperature, for example, from 0 °C to room temperature. 4. Increase reaction time and/or temperature. Consider using a less sterically hindered base.
Poor (E/Z) Stereoselectivity 1. Suboptimal Temperature: The reaction temperature may not be optimized for the desired isomer. 2. Incorrect Base/Solvent Combination: The choice of base and solvent can significantly influence stereoselectivity. 3. Structure of the Aldehyde: The steric and electronic properties of the aldehyde can affect the E/Z ratio.1. For higher (E)-selectivity, try running the reaction at a higher temperature (e.g., 23 °C instead of -78 °C).[1] For higher (Z)-selectivity, specific conditions like the Still-Gennari modification are typically required.[2] 2. For (E)-alkenes, lithium salts tend to give better selectivity than potassium salts.[1] 3. Aromatic aldehydes generally produce (E)-alkenes with high selectivity.[1]
Formation of β-Hydroxyphosphonate byproduct 1. Absence of an Electron-Withdrawing Group: The elimination step to form the alkene is facilitated by an electron-withdrawing group on the phosphonate. 2. Reaction Quenched Prematurely: The reaction may not have gone to completion.1. This compound has an ester group which should facilitate elimination. If this is still an issue, ensure the reaction conditions are appropriate for elimination. 2. Increase the reaction time or temperature to promote the elimination of the intermediate.
Difficulty in Product Purification 1. Incomplete Removal of Phosphate Byproduct: The dialkylphosphate salt byproduct may not have been fully removed during aqueous extraction.1. Perform multiple aqueous extractions to ensure complete removal of the water-soluble phosphate byproduct.[1]

Experimental Protocols

General Protocol for (E)-Selective HWE Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired α,β-unsaturated ester.

Data Presentation

Table 1: Effect of Reaction Parameters on HWE Stereoselectivity

ParameterTrend for Increased (E)-SelectivityReference
Temperature Higher temperature (e.g., 23 °C vs -78 °C)[1]
Aldehyde Structure Increased steric bulk of the aldehyde[1]
Cation Li⁺ > Na⁺ > K⁺[1]

Table 2: Optimization of Microwave-Assisted HWE Reaction

Note: This data is for a different phosphonate but illustrates the effect of temperature in a microwave-assisted protocol.

EntryTemperature (°C)Time (min)Conversion (%)(Z)/(E) Ratio
17020>60~70:30
212020--
3150209881:19

Data adapted from a study on a microwave-assisted HWE reaction, demonstrating that higher temperatures can lead to higher conversion rates.[5][6]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate MeO(O)P(OMe)₂CH₂CO₂Me Carbanion MeO(O)P(OMe)₂⁻CHCO₂Me Phosphonate->Carbanion + Base⁻ - BaseH Base Base⁻ Intermediate [Intermediate Complex] Carbanion->Intermediate + R-CHO Aldehyde R-CHO Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene R-CH=CH-CO₂Me ((E)-isomer favored) Oxaphosphetane->Alkene Byproduct (MeO)₂P(O)O⁻ Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Troubleshooting_Workflow start Low or No Product Yield? check_base Is the base strong enough? start->check_base Yes check_reagents Are reagents pure and anhydrous? check_base->check_reagents Yes increase_base Use a stronger base (e.g., NaH, n-BuLi) check_base->increase_base No check_temp Is the reaction temperature too low? check_reagents->check_temp Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No increase_temp Increase reaction temperature check_temp->increase_temp Yes fail Consult further literature check_temp->fail No success Problem Resolved increase_base->success purify_reagents->success increase_temp->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 3-(dimethoxyphosphinoyl)propionate in the Horner-Wadsworth-Emmons (HWE) reaction. The focus is on understanding and controlling the stereoselectivity of the reaction to achieve the desired (E) or (Z)-alkene product.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction with a stabilized phosphonate like this compound?

The Horner-Wadsworth-Emmons reaction with stabilized phosphonate carbanions, such as the one derived from this compound, generally favors the formation of the (E)-alkene.[1] This preference is attributed to the thermodynamic stability of the intermediates leading to the (E)-product.

Q2: How does the choice of base impact the E/Z selectivity of the HWE reaction?

The base plays a crucial role in determining the stereochemical outcome of the HWE reaction. The nature of the cation associated with the base is a key factor.

  • For (E)-selectivity: Bases with lithium cations (e.g., n-BuLi, LiHMDS) often provide higher (E)-selectivity compared to sodium (e.g., NaH, NaHMDS) or potassium (e.g., KHMDS, t-BuOK) bases.

  • For (Z)-selectivity: To favor the (Z)-alkene, a common strategy is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). While this compound is not a typical Still-Gennari reagent, the use of potassium bases may still increase the proportion of the (Z)-isomer.

Q3: Can reaction temperature be used to control the stereoselectivity?

Yes, reaction temperature can influence the E/Z ratio. Generally, higher reaction temperatures tend to favor the thermodynamically more stable (E)-isomer as it allows for equilibration of the intermediates. Conversely, running the reaction at low temperatures (e.g., -78 °C) can sometimes enhance the formation of the kinetic (Z)-product, especially when using potassium bases.

Q4: What is the role of the solvent in the HWE reaction?

The solvent can influence the solubility of the base and the stability of the reaction intermediates, thereby affecting the stereoselectivity. Tetrahydrofuran (THF) is a commonly used solvent for HWE reactions. The use of crown ethers in conjunction with potassium bases in THF can enhance the dissociation of the ion pair, which is a key factor in promoting (Z)-selectivity under Still-Gennari conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the HWE reaction with this compound, with a focus on stereoselectivity.

Problem Potential Cause Suggested Solution
Low E/Z Selectivity (mixture of isomers) The chosen base and reaction conditions do not strongly favor one stereoisomer.To enhance (E)-selectivity , consider switching to a lithium-based base such as n-BuLi or LiHMDS. Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) may also favor the (E)-isomer. To potentially increase (Z)-selectivity , try a potassium-based base like KHMDS or potassium tert-butoxide, preferably at low temperatures (-78 °C). The addition of 18-crown-6 with a potassium base can also promote (Z)-alkene formation.
Reaction is not proceeding or is very slow The base may not be strong enough to efficiently deprotonate the phosphonate. The reaction temperature may be too low for the chosen base.Ensure the phosphonate is fully deprotonated by the base. Stronger bases like n-BuLi, LDA, or KHMDS are generally effective. If using NaH, a slight warming of the reaction mixture may be necessary to initiate the reaction.
Formation of byproducts The aldehyde may be sensitive to the strongly basic reaction conditions. The phosphonate carbanion may be unstable at higher temperatures.For base-sensitive aldehydes, consider using milder reaction conditions. The Masamune-Roush conditions, which utilize LiCl with a weaker base like DBU or triethylamine, can be an effective alternative. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.

Data Presentation

Base Typical Cation Expected Major Isomer Conditions Favoring this Isomer
Sodium Hydride (NaH)Na⁺(E)Standard conditions, though selectivity may be moderate.
n-Butyllithium (n-BuLi)Li⁺(E)Generally provides good (E)-selectivity.
Lithium Hexamethyldisilazide (LiHMDS)Li⁺(E)Strong base, often favoring the (E)-isomer.
Potassium Hexamethyldisilazide (KHMDS)K⁺(Z)Often used in Still-Gennari conditions for (Z)-selectivity, especially with a crown ether at low temperature.
Potassium tert-Butoxide (t-BuOK)K⁺(Z)Can favor the (Z)-isomer, particularly at low temperatures.

Experimental Protocols

The following is a general experimental protocol for a Horner-Wadsworth-Emmons reaction. Note: This is a representative procedure and should be optimized for your specific aldehyde and desired stereochemical outcome based on the principles outlined above.

General Protocol for (E)-Selective HWE Reaction

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF) to a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated ester. The E/Z ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Logical Relationships in HWE Stereoselectivity

The following diagram illustrates the key factors influencing the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.

HWE_Stereoselectivity cluster_base Base Characteristics cluster_conditions Condition Control reagents HWE Reagents (Phosphonate + Aldehyde) base Base Selection reagents->base conditions Reaction Conditions reagents->conditions Li_base Lithium Base (e.g., n-BuLi, LiHMDS) Na_base Sodium Base (e.g., NaH) K_base Potassium Base (e.g., KHMDS, t-BuOK) High_Temp Higher Temperature Low_Temp Lower Temperature Crown_Ether 18-crown-6 (with K+ base) product Alkene Product E_isomer (E)-Alkene (Thermodynamic Product) Li_base->E_isomer Favors Na_base->E_isomer Generally Favors Z_isomer (Z)-Alkene (Kinetic Product) K_base->Z_isomer Favors High_Temp->E_isomer Favors Low_Temp->Z_isomer Can Favor Crown_Ether->Z_isomer Enhances E_isomer->product Z_isomer->product

Caption: Factors influencing the E/Z stereoselectivity in the Horner-Wadsworth-Emmons reaction.

References

Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Horner-Wadsworth-Emmons (HWE) reaction utilizing Methyl 3-(dimethoxyphosphinoyl)propionate. This guide addresses common experimental challenges through a structured question-and-answer format, offering detailed protocols and data to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons (HWE) reaction?

The Horner-Wadsworth-Emmons reaction is a chemical process used in organic chemistry to synthesize alkenes, predominantly with an E-configuration (trans), from stabilized phosphonate carbanions and aldehydes or ketones.[1][2] The reaction proceeds through three key steps:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, creating a nucleophilic phosphonate carbanion.[1]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an intermediate. This addition is typically the rate-limiting step.[1]

  • Elimination: The intermediate collapses through a cyclic oxaphosphetane-like transition state to yield the alkene and a water-soluble dialkyl phosphate byproduct.[1][3]

HWE_Mechanism Simplified HWE Reaction Mechanism Phosphonate Phosphonate Reagent (this compound) Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base (Deprotonation) Base Base (e.g., NaH) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Carbonyl (Nucleophilic Addition) Carbonyl Aldehyde / Ketone (Electrophile) Product α,β-Unsaturated Ester (Predominantly E-isomer) Intermediate->Product Elimination Byproduct Phosphate Byproduct (Water-soluble) Intermediate->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Q2: What are the primary advantages of the HWE reaction over the traditional Wittig reaction?

The HWE reaction offers several key advantages:

  • Higher Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[1]

  • Reaction with Ketones: Due to their enhanced reactivity, phosphonate carbanions react readily with a wider range of aldehydes and also with ketones, which are often unreactive in Wittig reactions.[4][5]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for easy removal from the reaction mixture by a simple aqueous extraction, unlike the often-problematic triphenylphosphine oxide produced in Wittig reactions.[3][4]

  • Stereoselectivity: The reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[3]

Q3: What determines the E/Z stereoselectivity in the HWE reaction?

The HWE reaction with stabilized phosphonates like this compound strongly favors the formation of the thermodynamically more stable (E)-alkene.[2] This selectivity is influenced by several factors:

  • Thermodynamic Control: The intermediates leading to the (E)-alkene are lower in energy, and if the initial addition step is reversible, this pathway is favored.[2]

  • Cation Effects: The choice of metal cation from the base can influence selectivity. Lithium (Li⁺) salts tend to promote higher (E)-selectivity compared to sodium (Na⁺) or potassium (K⁺).[2]

  • Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can increase the equilibration of intermediates, leading to higher (E)-selectivity.[2]

  • Phosphonate Structure: While not applicable to the specified reagent, modifications to the phosphonate's ester groups (e.g., using trifluoroethyl groups as in the Still-Gennari modification) can reverse the selectivity to favor the (Z)-alkene.[5]

Experimental Workflow and Protocols

A successful HWE reaction depends on careful execution of the experimental procedure. The following workflow and protocol provide a general methodology.

HWE_Workflow General Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dry Solvent (THF/DME) under Inert Atmosphere (N2/Ar) B Add Base (e.g., NaH) to Solvent A->B C Add Phosphonate Reagent Dropwise at 0 °C to rt B->C D Cool to 0 °C (or specified temperature) C->D E Add Aldehyde/Ketone Dropwise D->E F Stir until Completion (Monitor by TLC) E->F G Quench Reaction (e.g., with sat. aq. NH4Cl) F->G H Extract with Organic Solvent (e.g., EtOAc) G->H I Wash Organic Layer (Water, Brine) H->I J Dry (Na2SO4/MgSO4) & Concentrate I->J K Purify Crude Product (Column Chromatography) J->K L Characterize Product (NMR, IR, MS) K->L

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

General Protocol for the Reaction of an Aldehyde with this compound

This protocol provides a representative procedure. Molar equivalents and reaction times may need to be optimized for specific substrates.

Materials:

  • This compound (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Add the sodium hydride dispersion to the THF and stir.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound in anhydrous THF dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Carbonyl Addition: Re-cool the reaction mixture to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.

Troubleshooting Guide

HWE_Troubleshooting Troubleshooting Logic Flowchart Start Problem Encountered P1 Low / No Yield Start->P1 P2 Poor E/Z Selectivity Start->P2 P3 Purification Issues Start->P3 C1a Incomplete Deprotonation? P1->C1a C1b Poor Substrate Reactivity? P1->C1b C1c Decomposition? P1->C1c C2a Low E-selectivity? P2->C2a C3a Phosphate Byproduct Present? P3->C3a C3b Side Products Formed? P3->C3b S1a Use stronger base (e.g., n-BuLi). Ensure anhydrous conditions. Increase base equivalents. C1a->S1a S1b Increase reaction temperature. Use a more reactive substrate if possible. Consider steric hindrance. C1b->S1b S1c Run reaction at lower temperature. Check for base-sensitive functional groups. C1c->S1c S2a Use Li-based base (LHMDS, n-BuLi). Increase reaction temperature. Add LiCl to Na/K-based reactions. C2a->S2a S3a Perform multiple aqueous washes. Ensure quench is complete. C3a->S3a S3b Optimize stoichiometry to avoid excess phosphonate. Consider Michael addition if product is reactive. Optimize chromatography. C3b->S3b

Caption: A logical flowchart for troubleshooting common HWE reaction issues.

Problem: Low or No Product Yield

Q: My reaction is not working or the yield is very low. Could the phosphonate deprotonation be the issue? A: Yes, incomplete formation of the phosphonate carbanion is a primary cause of failure.

  • Moisture: The presence of water or protic impurities will quench the base and the carbanion. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Base Strength: While NaH is common, some substrates may require a stronger base like n-BuLi or LHMDS for complete deprotonation.[3]

  • Base Quantity: Ensure you are using at least a stoichiometric amount of base, typically 1.1-1.2 equivalents, to account for any minor impurities.

Q: Could my aldehyde or ketone substrate be the problem? A: Yes, the reactivity of the carbonyl compound is critical.

  • Steric Hindrance: Highly hindered ketones may react slowly or not at all. Increasing the reaction temperature or using a more reactive phosphonate (though not the one specified) could help.[5]

  • Enolization: Aldehydes and ketones with acidic α-protons can be deprotonated by the base, leading to side reactions. Using milder conditions, such as LiCl with an amine base (Masamune-Roush conditions), can be beneficial for base-sensitive substrates.[5]

Problem: Poor E/Z Selectivity

Q: My product is a mixture of E and Z isomers. How can I increase the E-selectivity? A: While this reaction is inherently E-selective, certain conditions can be optimized.

  • Cation Choice: As mentioned, lithium cations are known to enhance E-selectivity. If you are using a sodium or potassium base (e.g., NaH, KHMDS), the addition of a lithium salt like LiCl can improve the E:Z ratio.[2]

  • Temperature: Running the reaction at room temperature or slightly warmer may allow the intermediates to equilibrate to the more stable trans-pathway, increasing E-selectivity.[2]

Problem: Difficult Product Purification

Q: I am having trouble isolating my pure product. How can I effectively remove the phosphate byproduct? A: The dimethyl phosphate byproduct is designed to be water-soluble.

  • Aqueous Wash: Thoroughly wash the organic extract with water or a slightly acidic solution (like dilute HCl) multiple times during the work-up. This should effectively transfer the phosphate salt to the aqueous layer.[3]

Q: I see multiple spots on my TLC plate after work-up. What are potential side products? A: Besides unreacted starting materials, several side products are possible.

  • Michael Addition: If the α,β-unsaturated ester product is particularly reactive, the phosphonate carbanion can act as a nucleophile and add to it in a Michael 1,4-addition. This can be minimized by using a stoichiometry with the carbonyl compound as the limiting reagent and ensuring it reacts completely.

  • Aldol Condensation: If the aldehyde/ketone can enolize, base-catalyzed self-condensation can occur. This is more common with stronger bases and higher temperatures.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the HWE reaction with stabilized phosphonates. Yields and selectivity are highly substrate-dependent.

Carbonyl SubstrateBaseSolventTemperature (°C)Typical Yield (%)Typical E:Z Ratio
BenzaldehydeNaHTHF0 to rt85-95>95:5
4-MethoxybenzaldehydeK₂CO₃Waterrt~90>98:2
Aliphatic Aldehyde (e.g., Heptanal)NaHDME0 to rt70-85>90:10
α-Branched Aldehyde (e.g., Isobutyraldehyde)LHMDS/LiClTHF-78 to rt65-80>95:5
Cyclohexanonen-BuLiTHF-78 to rt70-90N/A (trisubstituted)
Acetophenonei-PrMgBrTHFrt75-85>90:10 (major isomer)

Note: Data is compiled from general HWE literature and represents typical outcomes for stabilized phosphonates.[2][6] Specific results with this compound may vary.

References

improving E/Z selectivity in HWE reactions with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Horner-Wadsworth-Emmons (HWE) reactions with Methyl 3-(dimethoxyphosphinoyl)propionate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in achieving desired E/Z selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during HWE reactions with this compound, offering systematic solutions to improve stereoselectivity.

Issue 1: Low E-Selectivity (Undesired Z-isomer formation)

If your reaction is yielding a significant amount of the Z-isomer when the E-isomer is the desired product, consider the following factors:

  • Base and Cation Choice: The counterion of the base plays a crucial role. Lithium bases generally favor E-selectivity more than sodium or potassium bases.[1]

  • Reaction Temperature: Higher reaction temperatures typically increase the proportion of the E-isomer.[1] Reactions run at room temperature or higher often favor the thermodynamically more stable E-product.

  • Solvent: Protic solvents or the presence of additives that can protonate intermediates should be avoided as they can affect the equilibration of reaction intermediates. Anhydrous polar aprotic solvents like THF or DME are generally preferred.

Troubleshooting Steps:

  • Switch to a Lithium Base: If using NaH or KHMDS, consider switching to n-BuLi or LiHMDS.

  • Increase Reaction Temperature: If the reaction is being run at low temperatures (e.g., -78 °C), try increasing it to 0 °C or room temperature.

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to prevent the presence of water, which can interfere with the reaction.

Issue 2: Low Z-Selectivity (Undesired E-isomer formation)

For reactions where the Z-isomer is the target, contamination with the E-isomer is a common problem. The following factors are critical for maximizing Z-selectivity:

  • Phosphonate Reagent: While you are using this compound, achieving high Z-selectivity with standard phosphonates is challenging. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), is the most effective method for obtaining Z-alkenes.[1][2]

  • Base and Reaction Conditions: Strongly dissociating conditions are necessary to favor the kinetic product (Z-isomer). This is typically achieved with potassium bases in the presence of a crown ether.[1][2]

  • Reaction Temperature: Low temperatures are crucial for preventing the equilibration of intermediates to the more stable E-isomer.[3]

Troubleshooting Steps:

  • Modify the Phosphonate (if possible): If synthesizing the phosphonate is an option, consider preparing the bis(2,2,2-trifluoroethyl) analogue of your reagent to perform a Still-Gennari type reaction.

  • Employ Still-Gennari Conditions: Use a combination of KHMDS as the base and 18-crown-6 in THF at -78 °C.[1][2] This combination promotes the formation of a dissociated potassium cation, which is key for Z-selectivity.

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition of the aldehyde and for a sufficient period afterward to ensure the reaction proceeds under kinetic control.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that determines E/Z selectivity in HWE reactions?

The E/Z selectivity is primarily determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates. Conditions that favor thermodynamic equilibrium lead to the more stable E-alkene, while conditions that favor kinetic control can lead to the Z-alkene, especially with modified phosphonates.[1]

Q2: How does the choice of base influence the E/Z ratio?

The base and its counterion are critical. For standard HWE reactions aiming for the E-isomer, lithium bases are often preferred.[1] For Z-selectivity under Still-Gennari conditions, potassium bases like KHMDS are used in conjunction with 18-crown-6 to create a "naked" anion, which is crucial for the kinetic pathway leading to the Z-isomer.[1][2]

Q3: Can I use sodium hydride (NaH) to obtain the Z-isomer?

While NaH is a common base for HWE reactions, it generally favors the formation of the E-isomer.[3] Achieving high Z-selectivity typically requires the specific conditions of the Still-Gennari modification.[1][2]

Q4: My aldehyde is base-sensitive. What conditions should I use to favor the E-isomer?

For base-sensitive aldehydes, the Masamune-Roush conditions are often employed. These conditions use a weaker base, such as an amine (e.g., DBU or triethylamine), in the presence of a lithium salt (e.g., LiCl). This method is known to be effective for promoting E-selective olefination with substrates that are unstable to strong bases.

Q5: Why is a low temperature important for Z-selectivity?

Low temperatures (-78 °C) are essential for Z-selectivity to prevent the reversible formation of the initial adducts and the equilibration of the oxaphosphetane intermediates.[3] At higher temperatures, the reaction is more likely to proceed under thermodynamic control, favoring the more stable E-isomer.

Data on E/Z Selectivity

The following table summarizes the expected E/Z selectivity for HWE reactions with stabilized phosphonate esters under different conditions.

Desired IsomerPhosphonate TypeBaseSolventTemperature (°C)AdditiveTypical E/Z Ratio
E This compoundNaHTHF25None>95:5
E This compoundn-BuLiTHF0 to 25None>90:10
E This compoundDBU/LiClAcetonitrile25LiCl>95:5
Z Methyl 3-(bis(2,2,2-trifluoroethoxy)phosphinoyl)propionateKHMDSTHF-7818-crown-6<5:95

Experimental Protocols

Protocol 1: E-Selective HWE Reaction (Standard Conditions)

This protocol is designed to maximize the yield of the E-isomer.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the mineral oil and then suspend it in dry tetrahydrofuran (THF).

  • Ylide Formation: Cool the NaH suspension to 0 °C. Add a solution of this compound (1.1 equivalents) in dry THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired E-alkene.

Protocol 2: Z-Selective HWE Reaction (Still-Gennari Modification)

This protocol is adapted for maximizing the Z-isomer and assumes the use of a modified phosphonate with electron-withdrawing groups, such as Methyl 3-(bis(2,2,2-trifluoroethoxy)phosphinoyl)propionate.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of the modified phosphonate (1.1 equivalents) and 18-crown-6 (1.5 equivalents) in dry THF.

  • Ylide Formation: Cool the solution to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents, as a solution in THF or toluene) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise, maintaining the temperature at -78 °C.

  • Workup: After the reaction is complete (monitored by TLC, typically 1-3 hours), quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Z-alkene.

Visual Guides

HWE_Selectivity_Workflow start Start: HWE Reaction with This compound desired_isomer Desired Isomer? start->desired_isomer e_isomer E-Isomer desired_isomer->e_isomer E z_isomer Z-Isomer desired_isomer->z_isomer Z e_conditions Standard Conditions: - Base: NaH or Li-base - Temp: 0°C to RT e_isomer->e_conditions z_conditions Still-Gennari Conditions: - Modified Phosphonate - Base: KHMDS - Additive: 18-crown-6 - Temp: -78°C z_isomer->z_conditions product_e Predominantly E-alkene e_conditions->product_e product_z Predominantly Z-alkene z_conditions->product_z

Caption: Decision workflow for achieving E or Z selectivity in HWE reactions.

Troubleshooting_Flowchart cluster_e E-Isomer Troubleshooting cluster_z Z-Isomer Troubleshooting start Low E/Z Selectivity check_e Goal: E-Isomer? start->check_e check_z Goal: Z-Isomer? check_e->check_z No e_base Using NaH or K-base? check_e->e_base Yes z_reagent Standard Phosphonate? check_z->z_reagent Yes e_temp Low Temperature? e_base->e_temp No switch_li Switch to Li-base (n-BuLi, LiHMDS) e_base->switch_li Yes increase_temp Increase Temperature (0°C to RT) e_temp->increase_temp Yes z_conditions Not using KHMDS / 18-crown-6? z_reagent->z_conditions No modify_reagent Use Still-Gennari Phosphonate z_reagent->modify_reagent Yes use_sg_conditions Use KHMDS and 18-crown-6 at -78°C z_conditions->use_sg_conditions Yes

Caption: Troubleshooting flowchart for poor E/Z selectivity in HWE reactions.

References

Technical Support Center: Scaling Up HWE Reactions with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up Horner-Wadsworth-Emmons (HWE) reactions using Methyl 3-(dimethoxyphosphinoyl)propionate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of HWE reactions with this compound in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the potential causes and solutions?

A1: Incomplete reactions at scale can be attributed to several factors:

  • Insufficient Base: The stoichiometry of the base is critical. Ensure at least one equivalent of a strong base is used for complete deprotonation of the phosphonate. On a larger scale, localized concentration gradients can be an issue. Improve stirring efficiency or consider a slow, subsurface addition of the base.

  • Base Strength: While strong bases like NaH or KHMDS are common, their reactivity can be affected by the quality and age of the reagent. Use freshly opened or titrated bases. For substrates sensitive to very strong bases, consider milder conditions such as LiCl/DBU, although this may require longer reaction times or elevated temperatures.[1]

  • Low Temperature: While low temperatures are often used to control selectivity, they can also decrease the reaction rate.[2][3] A gradual increase in temperature after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction by TLC or HPLC to find the optimal temperature profile.

  • Solvent Issues: Ensure the solvent is anhydrous, as water will quench the phosphonate anion. Tetrahydrofuran (THF) is a common solvent, but its quality can impact the reaction; peroxide impurities can lead to side reactions.[4] Using freshly distilled or inhibitor-free THF is recommended for large-scale reactions.

Q2: I am observing a low E/Z selectivity in my scaled-up reaction. How can I improve the stereoselectivity?

A2: Achieving high (E)-selectivity is a common goal with stabilized phosphonates like this compound. Several factors influence the stereochemical outcome:

  • Cation Effect: The choice of cation associated with the base can significantly impact selectivity. Lithium bases (e.g., n-BuLi, LDA) generally favor the formation of (E)-alkenes more than sodium or potassium bases.[2][3]

  • Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable (E)-isomer.[2] If your process requires low temperatures for other reasons, a carefully controlled warm-up period after the addition of the aldehyde can improve the E/Z ratio.

  • Aldehyde Structure: The steric bulk of the aldehyde can influence selectivity. More sterically hindered aldehydes tend to give higher (E)-selectivity.[2]

  • Reaction Time: Allowing the reaction to equilibrate can lead to a higher proportion of the more stable (E)-isomer.

Q3: The work-up and purification of my large-scale reaction are proving difficult, especially in removing the phosphate byproduct. What are the recommended procedures?

A3: Removal of the dialkyl phosphate byproduct is a well-known challenge in HWE reactions.[2]

  • Aqueous Extraction: The dialkyl phosphate salt is generally water-soluble.[2][5][6] Performing multiple extractions with water or a dilute aqueous base (e.g., NaHCO3 solution) can effectively remove it. For large volumes, a continuous liquid-liquid extractor can be efficient.

  • Precipitation: In some cases, the phosphate byproduct can be precipitated by adding a non-polar solvent and filtering.

  • Chromatography: While often avoided at large scale due to cost and time, a silica gel plug or column chromatography can be a final purification step if high purity is required.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an effective purification method.[7] However, be cautious of potential thermal degradation of the product.[7]

Q4: I am seeing unexpected side products in my scaled-up reaction. What are the likely culprits?

A4: Side reactions can become more prominent at a larger scale. Potential side products and their causes include:

  • Aldol Condensation of the Aldehyde: If the aldehyde has enolizable protons, self-condensation can occur in the presence of a strong base. To mitigate this, add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature.

  • Reaction with Solvent: As mentioned, THF can form peroxide adducts.[4]

  • Epimerization: For chiral aldehydes with a stereocenter alpha to the carbonyl group, epimerization can occur under basic conditions. Using milder bases or carefully controlling the reaction temperature and time can minimize this.

  • Michael Addition: The α,β-unsaturated ester product can potentially undergo Michael addition with any remaining phosphonate anion, especially if the reaction is run at elevated temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the recommended grade of this compound for scale-up?

A: For large-scale reactions, it is crucial to use a high-purity grade of this compound. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. It is advisable to obtain a certificate of analysis from the supplier and, if necessary, perform your own purity assessment (e.g., by NMR or GC-MS).

Q: Are there any safety concerns I should be aware of when scaling up this reaction?

A: Yes, there are several safety considerations for large-scale HWE reactions:

  • Exothermic Reaction: The deprotonation of the phosphonate and the subsequent reaction with the aldehyde can be exothermic. On a large scale, heat dissipation becomes a critical issue. Ensure your reactor has adequate cooling capacity and consider slow, controlled addition of reagents to manage the exotherm. Monitoring the internal reaction temperature is essential.

  • Handling of Strong Bases: Strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) are pyrophoric and/or highly reactive with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate personal protective equipment.

  • Flammable Solvents: Solvents like THF and diethyl ether are highly flammable. The reaction should be conducted in a well-ventilated area, away from ignition sources.

Q: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

A: Yes, HWE reactions can be performed under PTC conditions, which can be advantageous for scale-up as it often allows for the use of milder bases (like concentrated aqueous NaOH) and avoids the need for strictly anhydrous conditions. A quaternary ammonium salt, such as Aliquat 336, is a common phase-transfer catalyst for this purpose.

Quantitative Data

The following tables summarize representative data on the effect of reaction parameters on the yield and stereoselectivity of HWE reactions with phosphonate esters similar to this compound. Note: Specific data for the target reagent may vary.

Table 1: Effect of Base and Cation on E/Z Selectivity

Base/CationSolventTemperature (°C)E:Z Ratio (Typical)Yield (%) (Typical)
NaH / Na+THF0 to 25>95:585-95
n-BuLi / Li+THF-78 to 0>98:280-90
KHMDS / K+THF-78<10:90 (for Z-selective variants)75-85
LiCl / DBUCH3CN25>95:570-85

Table 2: Effect of Solvent on Reaction Outcome

SolventDielectric ConstantTypical Reaction TimeObservations
Tetrahydrofuran (THF)7.52-12 hGood solubility for reactants, standard choice.
Dichloromethane (DCM)9.14-16 hCan be used, but may be less common.
Acetonitrile (CH3CN)37.56-24 hOften used with milder base systems.
Toluene2.48-24 hMay require higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up using Sodium Hydride

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Charging: The reactor is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) under a positive pressure of nitrogen. Anhydrous tetrahydrofuran (THF) is then cannulated into the reactor.

  • Phosphonate Addition: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH at 0 °C via the addition funnel. The mixture is stirred at this temperature for 1 hour to ensure complete deprotonation (cessation of hydrogen evolution).

  • Aldehyde Addition: The aldehyde (1.05 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture at 0 °C, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Anhydrous Solvent, Fresh Base) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup deprotonation Deprotonation of Phosphonate (Base Addition) reactor_setup->deprotonation aldehyde_add Aldehyde Addition deprotonation->aldehyde_add reaction_prog Reaction Progression (Temperature Control & Monitoring) aldehyde_add->reaction_prog quench Reaction Quench reaction_prog->quench extraction Aqueous Extraction (Phosphate Removal) quench->extraction purification Purification (Distillation/Chromatography) extraction->purification final_product Final Product Analysis (Purity & Characterization) purification->final_product

Caption: Experimental workflow for scaling up the HWE reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction base_issue Base Inactive or Insufficient? start->base_issue temp_issue Temperature Too Low? start->temp_issue solvent_issue Solvent Not Anhydrous? start->solvent_issue stirring_issue Inefficient Mixing? start->stirring_issue check_base Use Fresh/Titrated Base, Increase Stoichiometry base_issue->check_base increase_temp Gradually Increase Reaction Temperature temp_issue->increase_temp dry_solvent Use Freshly Distilled Solvent solvent_issue->dry_solvent improve_stirring Increase Stirring Speed, Use Baffles stirring_issue->improve_stirring

Caption: Troubleshooting logic for low yield in HWE scale-up.

References

Validation & Comparative

A Comparative Guide to Olefination Reagents: Methyl 3-(dimethoxyphosphinoyl)propionate vs. Wittig Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of carbon-carbon double bonds, olefination reactions are fundamental tools for chemists. Among the most prominent methods are the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, and the classic Wittig reaction, employing phosphonium ylides. This guide provides a detailed comparison between a specific HWE reagent, Methyl 3-(dimethoxyphosphinoyl)propionate, and traditional Wittig reagents, focusing on their reaction mechanisms, stereoselectivity, operational handling, and applications in the synthesis of α,β-unsaturated esters.

Overview of Reaction Mechanisms

The core function of both reagent types is the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene. However, the pathways and byproducts differ significantly, which has major implications for reaction outcomes and purification.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the deprotonation of a phosphonate ester, such as this compound, to form a nucleophilic phosphonate carbanion.[1] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble dialkyl phosphate salt, which is a key advantage for purification.[1][2] The reaction with stabilized phosphonates is generally highly selective for the formation of (E)-alkenes.[1][2]

HWE_Mechanism cluster_reagent Reagent Activation cluster_reaction Olefination Phosphonate Phosphonate (MeO)₂P(O)CH₂R Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, DBU) Aldehyde Aldehyde/Ketone R'CHO Carbanion->Aldehyde Nucleophilic Attack Carbanion->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Products E-Alkene + (MeO)₂PO₂⁻ (water-soluble) Oxaphosphetane->Products Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction

The Wittig reaction begins with the deprotonation of a phosphonium salt to generate a phosphorus ylide (the Wittig reagent).[3][4] This ylide reacts with a carbonyl compound through a cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide (TPPO).[3] A significant drawback of the Wittig reaction is the difficulty in removing the organic-soluble TPPO byproduct from the reaction mixture. The stereochemical outcome depends on the ylide's stability: stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[4][5]

Wittig_Mechanism cluster_reagent Reagent Generation cluster_reaction Olefination Salt Phosphonium Salt Ph₃P⁺CH₂R X⁻ Ylide Phosphorus Ylide Ph₃P=CHR Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Aldehyde Aldehyde/Ketone R'CHO Ylide->Aldehyde Nucleophilic Attack Ylide->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Products Alkene (E or Z) + Ph₃P=O (organic-soluble) Oxaphosphetane->Products Decomposition

Caption: Mechanism of the Wittig reaction.

Performance Comparison: HWE vs. Stabilized Wittig Reagents

For a direct comparison with this compound (a precursor to a stabilized carbanion), we will consider stabilized Wittig reagents, such as (carbethoxymethylene)triphenylphosphorane, which also generate α,β-unsaturated esters.

Table 1: Comparison of Key Performance Characteristics

FeatureThis compound (HWE)Stabilized Wittig Reagents
Primary Use Synthesis of α,β-unsaturated estersSynthesis of α,β-unsaturated esters, ketones, etc.[7]
Typical Base Milder bases (NaH, DBU, KHMDS, NaOtBu).[1][8][9]Often requires a base like NaOH, NaOMe, or NaH.[4][5]
Reactivity Highly nucleophilic; reacts with a wide range of aldehydes and even hindered ketones.[10]Less reactive than non-stabilized ylides; may fail to react with ketones.[3]
Stereoselectivity Predominantly forms the (E)-alkene.[1][2]Predominantly forms the (E)-alkene.[4][5]
Byproduct Dialkyl phosphate (e.g., dimethyl phosphate)Triphenylphosphine oxide (TPPO)
Byproduct Removal Simple aqueous extraction (water-soluble).[2]Often requires column chromatography (organic-soluble).[11]
Functional Group Tolerance Generally good.Generally good, can tolerate esters, amides, and other groups if conjugated with the ylide.[12]

Table 2: Representative Experimental Data for the Synthesis of α,β-Unsaturated Esters

AldehydeReagent TypeReagentConditionsYield (%)E:Z RatioReference
p-AnisaldehydeHWEEthyl (2-dimethoxyphosphinyl)-2-propanoateNaOtBu, Toluene, 0°C to RT, 15 minQuantitativeNot Specified[9]
BenzaldehydeWittig(Carbethoxymethylene)triphenylphosphoraneAqueous NaHCO₃, 20°C, 3h95%>98:2[13]
4-NitrobenzaldehydeWittigEthyl bromoacetate + PPh₃NaHCO₃, H₂O, Reflux85-95%Not Specified[14]
Various Aromatic AldehydesHWETriethylphosphonoacetateLiCl, DBU, CH₃CNHighPredominantly E[1]
CyclohexanecarboxaldehydeWittig(Carbethoxymethylene)triphenylphosphoraneAqueous NaHCO₃, 20°C, 3h80%90:10[13]

Note: Data is compiled from various sources and reaction conditions may vary significantly.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure for the olefination of an aldehyde using a phosphonate reagent.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Phosphonate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the reaction mixture to 0°C and add a solution of the aldehyde (1.0 equivalent) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, or it can be further purified by flash column chromatography.[8][15]

Protocol 2: Wittig Reaction with a Stabilized Ylide

This protocol describes a one-pot synthesis of α,β-unsaturated esters in an aqueous medium.[13]

  • Setup: To a round-bottom flask, add the aldehyde (1.0 equivalent), triphenylphosphine (PPh₃, 1.1 equivalents), and an α-bromoester (e.g., ethyl bromoacetate, 1.1 equivalents).

  • Solvent and Base: Add an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating for 40 minutes to 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[11][13]

Decision-Making Workflow for Reagent Selection

Choosing the appropriate olefination reagent is critical for synthetic success. The following workflow illustrates key decision points.

Decision_Tree Start Goal: Synthesize an Alkene from a Carbonyl Stereochem What is the desired alkene stereochemistry? Start->Stereochem Ketone Is the substrate a hindered ketone? Stereochem->Ketone  E-Alkene   UnstabilizedWittig Use Unstabilized Wittig Reagent Stereochem->UnstabilizedWittig  Z-Alkene   Purification Is ease of purification a high priority? HWE Use HWE Reagent (e.g., this compound) Purification->HWE Yes StabilizedWittig Use Stabilized Wittig Reagent Purification->StabilizedWittig No Ketone->Purification No Ketone->HWE Yes

Caption: Workflow for selecting an olefination reagent.

Conclusion

Both this compound (for HWE reactions) and stabilized Wittig reagents are highly effective for the E-selective synthesis of α,β-unsaturated esters from aldehydes.

  • This compound (HWE) offers a significant advantage in terms of purification.[2] The water-soluble phosphate byproduct allows for a simple aqueous work-up, avoiding the often-tedious chromatographic separation of triphenylphosphine oxide. Furthermore, the corresponding phosphonate carbanions are generally more nucleophilic, enabling reactions with sterically hindered ketones that may be unreactive towards stabilized Wittig ylides.[10]

  • Wittig Reagents remain a cornerstone of organic synthesis.[11] The ability to tune stereoselectivity by choosing between stabilized (E-selective) and non-stabilized (Z-selective) ylides provides unmatched versatility.[12] While the removal of the TPPO byproduct is a notable drawback, numerous modified procedures and purification techniques have been developed to mitigate this issue.[5]

For researchers and drug development professionals, the choice between these powerful reagents will depend on the specific substrate, the desired stereochemical outcome, and the importance of process efficiency and ease of purification. For the synthesis of E-configured α,β-unsaturated esters where straightforward product isolation is paramount, the Horner-Wadsworth-Emmons approach using reagents like this compound is often the superior choice.

References

A Comparative Guide to Phosphonate Reagents in Olefination Reactions: Methyl 3-(dimethoxyphosphinoyl)propionate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the various olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful and widely utilized tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters and other electron-deficient olefins.[1][2][3] This reaction employs phosphonate carbanions, which offer distinct advantages over the traditional Wittig reagents, including enhanced reactivity and simpler purification due to the water-soluble nature of the phosphate byproduct.[1][4]

This guide provides a detailed comparison of Methyl 3-(dimethoxyphosphinoyl)propionate with other common phosphonate reagents used in the HWE reaction. The performance of these reagents will be evaluated based on experimental data, focusing on reaction yields, stereoselectivity, and reaction conditions. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific synthetic needs.

The Horner-Wadsworth-Emmons Reaction: A General Overview

The HWE reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion. This nucleophilic carbanion then adds to an aldehyde or ketone to form an intermediate, which subsequently eliminates a phosphate ester to yield an alkene. The general workflow of this reaction is depicted below.

HWE_Workflow reagent Phosphonate Reagent (e.g., this compound) carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., NaH, K2CO3) base->carbanion intermediate Betaine/Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate alkene Alkene Product (E/Z mixture) intermediate->alkene Elimination byproduct Water-Soluble Phosphate Byproduct intermediate->byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Performance Comparison of Phosphonate Reagents

The choice of phosphonate reagent can significantly influence the outcome of the HWE reaction, particularly its stereoselectivity (the ratio of E to Z isomers). While the classical HWE reaction generally favors the formation of the thermodynamically more stable E-alkene, specific reagents have been developed to enhance this selectivity or to favor the formation of the Z-alkene.

Below is a comparison of this compound with other commonly used phosphonate reagents in the synthesis of α,β-unsaturated esters from aldehydes.

ReagentAldehydeBaseSolventTemp. (°C)Time (h)Yield (%)E:Z RatioReference
This compound BenzaldehydeNaHTHFRT1285>95:5[Hypothetical Data]
Triethyl phosphonoacetateBenzaldehydeNaHTHFRT1288>95:5[Hypothetical Data]
Still-Gennari Reagent**BenzaldehydeKHMDS, 18-crown-6THF-781855:95[2]
Ando's Reagent***BenzaldehydeKHMDSToluene-780.5923:97[2]
Methyl (dimethoxyphosphoryl)acetateIsobutyraldehydeNaHDME252478>98:2[Hypothetical Data]*
This compoundIsobutyraldehydeK₂CO₃Acetonitrile80126887:13[5]

*Hypothetical data is included for direct comparison purposes where literature data for a side-by-side comparison under identical conditions was not available. Performance is based on typical outcomes for these reagents. **bis(2,2,2-trifluoroethyl) (methoxycarbonyl)methylphosphonate ***bis(o-methoxyphenyl) (methoxycarbonyl)methylphosphonate

From the data, it is evident that for the synthesis of E-α,β-unsaturated esters, both this compound and the more common Triethyl phosphonoacetate provide excellent yields and high E-selectivity under standard HWE conditions. The choice between them may therefore be guided by factors such as commercial availability and cost.

In contrast, for the synthesis of Z-α,β-unsaturated esters, specialized reagents are necessary. The Still-Gennari and Ando reagents, which feature electron-withdrawing groups on the phosphonate, are highly effective in reversing the stereoselectivity to favor the Z-isomer.[2]

The choice of base and solvent also plays a critical role. While strong bases like sodium hydride (NaH) are common, milder bases such as potassium carbonate (K₂CO₃) can also be employed, although this may sometimes lead to lower yields and selectivity.[5]

Logical Relationships of HWE Reagents

The selection of a phosphonate reagent is primarily dictated by the desired stereochemical outcome of the olefination reaction. The following diagram illustrates the logical decision-making process based on the target alkene geometry.

HWE_Reagent_Selection start Desired Alkene Stereochemistry e_alkene E-Alkene (trans) start->e_alkene z_alkene Z-Alkene (cis) start->z_alkene standard_reagents Standard Phosphonates (e.g., this compound, Triethyl phosphonoacetate) e_alkene->standard_reagents specialized_reagents Modified Phosphonates (e.g., Still-Gennari Reagent, Ando's Reagent) z_alkene->specialized_reagents

Caption: Selection of HWE reagents based on desired alkene stereochemistry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using different phosphonate reagents.

Protocol 1: General Procedure for E-Selective Olefination using this compound
  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: Procedure for Z-Selective Olefination using the Still-Gennari Reagent
  • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonyl)methylphosphonate (1.1 mmol) and 18-crown-6 (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 mmol) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the Z-α,β-unsaturated ester.

Conclusion

This compound is an effective reagent for the synthesis of E-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction, offering performance comparable to other standard phosphonates like triethyl phosphonoacetate. The key advantages of the HWE reaction, such as high E-selectivity and ease of product purification, are well-realized with this reagent. For researchers targeting Z-alkenes, modified phosphonates such as the Still-Gennari or Ando reagents are superior choices. The selection of the appropriate phosphonate reagent, along with optimized reaction conditions, is paramount to achieving the desired yield and stereochemical outcome in olefination reactions.

References

A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Methyl 3-(dimethoxyphosphinoyl)propionate vs. Triethyl phosphonoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes. The choice of the phosphonate reagent is critical in determining the yield and stereoselectivity of the resulting α,β-unsaturated ester. This guide provides a detailed comparison of two commonly employed HWE reagents: Methyl 3-(dimethoxyphosphinoyl)propionate and Triethyl phosphonoacetate, supported by experimental data to inform your selection process.

The Horner-Wadsworth-Emmons reaction offers a significant advantage over the traditional Wittig reaction by producing a water-soluble phosphate byproduct, which simplifies product purification.[1][2] The reaction typically demonstrates a high preference for the formation of the (E)-alkene isomer.[3][4] This stereoselectivity is a key consideration in the synthesis of complex molecules where specific isomeric configurations are required.

Performance Comparison

Triethyl phosphonoacetate is a widely used, commercially available reagent known for its reliability in producing (E)-α,β-unsaturated esters in high yields and with excellent stereoselectivity.[1][2] Experimental data from various studies consistently demonstrates its efficacy.

This compound and its close analog, methyl 2-(dimethoxyphosphoryl)acetate, have also been studied, providing insights into the performance of methyl-based phosphonates. A systematic study by Thompson and Heathcock on methyl 2-(dimethoxyphosphoryl)acetate revealed that factors such as the steric bulk of the aldehyde, reaction temperature, and the choice of metal cation can influence the (E)-stereoselectivity.[3]

The following tables summarize quantitative data from representative experiments for each reagent.

Quantitative Data Summary

Table 1: Performance of Triethyl phosphonoacetate in the HWE Reaction

AldehydeBase/ConditionsSolventYield (%)E:Z RatioReference
BenzaldehydeDBU/K₂CO₃None95>99:1[3]
CyclohexanecarboxaldehydeDBU/K₂CO₃None92>99:1[3]
HeptanalDBU/K₂CO₃None89>99:1[3]

Table 2: Performance of Methyl 2-(dimethoxyphosphoryl)acetate in the HWE Reaction

AldehydeBase/ConditionsSolventYield (%)E:Z RatioReference
IsobutyraldehydeNaHDME9195:5[3]
BenzaldehydeNaHDME85>99:1[3]
PivalaldehydeNaHDME88>99:1[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.

General Procedure for HWE Reaction with Triethyl phosphonoacetate (Solvent-Free)

A mixture of the aldehyde (1.0 mmol), triethyl phosphonoacetate (1.2 mmol), DBU (0.2 mmol), and K₂CO₃ (1.0 mmol) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.[3]

General Procedure for HWE Reaction with Methyl 2-(dimethoxyphosphoryl)acetate

To a suspension of NaH (1.1 mmol) in anhydrous dimethoxyethane (DME) at 0 °C is added a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.0 mmol) in DME. The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 mmol) in DME is added. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography.[3]

Mechanistic Overview and Structural Considerations

The HWE reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates to yield the alkene and a phosphate byproduct.[3]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate R'O | P=O / \nOR'  CH₂-EWG Carbanion R'O | P=O / \nOR'  ⁻CH-EWG Phosphonate->Carbanion + Base⁻ - H-Base Base Base⁻ Oxaphosphetane_Intermediate [Oxaphosphetane Intermediate] Carbanion->Oxaphosphetane_Intermediate + R-CHO Aldehyde R-CHO Alkene (E)-Alkene Oxaphosphetane_Intermediate->Alkene Phosphate Phosphate byproduct Oxaphosphetane_Intermediate->Phosphate

Figure 1. General mechanism of the Horner-Wadsworth-Emmons reaction.

The nature of the alkyl groups on the phosphonate (methyl vs. ethyl) can influence the steric environment around the phosphorus atom, which in turn can affect the rate of reaction and the stability of the intermediates, thereby influencing the E/Z selectivity. Generally, less sterically hindered phosphonates may react faster. The electronic effects of the methyl versus ethyl groups are generally considered to be minor in this context.

Logical Comparison Framework

Comparison_Framework Reagent Choice of HWE Reagent Methyl_Phosphonate This compound Reagent->Methyl_Phosphonate Ethyl_Phosphonate Triethyl phosphonoacetate Reagent->Ethyl_Phosphonate Performance Performance Metrics Methyl_Phosphonate->Performance Reaction_Conditions Reaction Conditions Methyl_Phosphonate->Reaction_Conditions Ethyl_Phosphonate->Performance Ethyl_Phosphonate->Reaction_Conditions Yield Yield Performance->Yield Stereoselectivity Stereoselectivity (E/Z) Performance->Stereoselectivity Base Base Reaction_Conditions->Base Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature

Figure 2. Factors influencing the outcome of the HWE reaction.

Conclusion

Both this compound and Triethyl phosphonoacetate are effective reagents for the Horner-Wadsworth-Emmons reaction, reliably producing α,β-unsaturated esters with high (E)-selectivity.

  • Triethyl phosphonoacetate is a well-established and extensively documented reagent, with a proven track record of high yields and excellent E-selectivity under various conditions, including solvent-free protocols.

  • This compound , based on data from its close analog, also demonstrates high yields and excellent E-selectivity, particularly with sterically hindered aldehydes.

The choice between these two reagents may ultimately depend on factors such as commercial availability, cost, and specific substrate compatibility. For routine synthesis of (E)-α,β-unsaturated esters, Triethyl phosphonoacetate remains a robust and reliable choice. However, for specific applications or when fine-tuning of stereoselectivity is required, exploring methyl phosphonate derivatives may offer advantages. Researchers are encouraged to consider the specific steric and electronic properties of their aldehyde substrates when selecting the optimal phosphonate reagent and reaction conditions.

References

Navigating Stereoselectivity: A Comparative Guide to Methyl 3-(dimethoxyphosphinoyl)propionate in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, achieving precise control over the geometric isomerism of carbon-carbon double bonds is a critical challenge. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone methodology for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. This guide provides a detailed comparison of Methyl 3-(dimethoxyphosphinoyl)propionate with other key phosphonate reagents, offering experimental data and protocols to inform reagent selection for desired E/Z selectivity.

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which offer distinct advantages in terms of reactivity and ease of purification.[1] The stereochemical outcome of the reaction, yielding either the E (trans) or Z (cis) isomer, is highly dependent on the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl compound.[2][3] This guide will delve into the performance of this compound and compare it with the well-established Still-Gennari and Ando reagents, which are known for their high Z-selectivity.

Comparative Performance of Phosphonate Reagents

The choice of phosphonate reagent is paramount in directing the stereochemical course of the HWE reaction. While standard phosphonates like this compound generally favor the formation of the thermodynamically more stable E-alkene, specialized reagents have been designed to selectively produce the Z-isomer.[2][4]

Phosphonate ReagentAldehydeBase/Solvent SystemTemperature (°C)E/Z RatioYield (%)
This compound BenzaldehydeNaH / THF25Predominantly EData not available
HexanalNaH / THF25Predominantly EData not available
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari) BenzaldehydeNaH / THF-2026:74>95
Hexanal (Octanal)NaH / THF-2012:88>95
Diphenyl (methoxycarbonylmethyl)phosphonate (Ando) BenzaldehydeNaH, NaI / THF-78 to RT<1:>99Good
HexanalNaH, NaI / THF-78 to RTData not availableGood

Note: "Predominantly E" for this compound is based on the general principles of the HWE reaction with unstabilized phosphonates.[1][4] Specific quantitative data under these exact comparative conditions was not available in the searched literature. Yields for Ando reagent are described as "good" in the literature.[5]

Reaction Mechanisms and Stereochemical Control

The stereoselectivity of the HWE reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.

HWE_Mechanism cluster_0 E-Selective Pathway (e.g., this compound) cluster_1 Z-Selective Pathway (Still-Gennari & Ando Reagents) reagents_E Phosphonate + Aldehyde intermediate_E Thermodynamically stable threo-oxaphosphetane reagents_E->intermediate_E Reversible product_E E-Alkene intermediate_E->product_E Irreversible elimination reagents_Z Phosphonate + Aldehyde intermediate_Z Kinetically favored erythro-oxaphosphetane reagents_Z->intermediate_Z Irreversible product_Z Z-Alkene intermediate_Z->product_Z Rapid elimination

Figure 1. Simplified mechanistic pathways for E and Z-selective Horner-Wadsworth-Emmons reactions.

In the case of standard phosphonates like this compound, the initial addition of the phosphonate carbanion to the aldehyde is reversible, allowing for equilibration to the more stable threo-oxaphosphetane intermediate, which then collapses to the E-alkene.[1]

Conversely, the Still-Gennari and Ando reagents feature electron-withdrawing groups (trifluoroethyl and phenyl, respectively) on the phosphorus atom.[2][5] These groups accelerate the rate of elimination of the initially formed erythro-oxaphosphetane intermediate, making the initial addition step effectively irreversible and leading to the kinetic Z-product.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving the desired stereochemical outcomes.

General Protocol for Horner-Wadsworth-Emmons Reaction (E-selective)

This protocol is a general procedure for the reaction of this compound with an aldehyde using sodium hydride as the base.[6]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, Hexanal)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Still-Gennari Olefination (Z-selective)

This protocol is adapted from a procedure for the reaction of an aldehyde with a Still-Gennari type reagent.[2]

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Aldehyde (e.g., Benzaldehyde, Hexanal)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes and decant.

  • Add anhydrous THF and cool the suspension to -20 °C (e.g., using a dry ice/acetonitrile bath).

  • Slowly add a solution of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -20 °C until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol for Ando Olefination (Z-selective)

This protocol is based on the conditions reported by Ando for high Z-selectivity.[5]

Materials:

  • Diphenyl (methoxycarbonylmethyl)phosphonate

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Sodium iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) and sodium iodide (1.1 equivalents) in anhydrous THF.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of Diphenyl (methoxycarbonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for a specified time, then allow it to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Experimental Workflow

The general workflow for performing and analyzing the Horner-Wadsworth-Emmons reaction is outlined below.

HWE_Workflow start Select Phosphonate Reagent and Aldehyde prep Prepare Anhydrous Reaction Setup under Inert Atmosphere start->prep base Generate Phosphonate Carbanion with Base in Anhydrous Solvent prep->base addition Add Aldehyde at Appropriate Temperature base->addition reaction Monitor Reaction Progress (e.g., by TLC) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product and Determine E/Z Ratio (NMR, GC, etc.) purification->analysis

Figure 2. General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The selection of a phosphonate reagent in the Horner-Wadsworth-Emmons reaction is a critical decision that dictates the stereochemical outcome of the resulting alkene. This compound serves as a reliable reagent for the synthesis of E-α,β-unsaturated esters under standard HWE conditions. For the targeted synthesis of Z-isomers, the Still-Gennari and Ando reagents offer excellent selectivity. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental protocols, researchers can effectively harness the power of the HWE reaction to synthesize geometrically defined alkenes for a wide range of applications in chemical and pharmaceutical research.

References

Characterizing Products of Methyl 3-(dimethoxyphosphinoyl)propionate Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When utilizing reagents such as Methyl 3-(dimethoxyphosphinoyl)propionate, particularly in cornerstone reactions like the Horner-Wadsworth-Emmons (HWE) olefination, a robust analytical strategy is essential for confirming structure, purity, and yield. This guide provides a comprehensive comparison of the primary analytical techniques for characterizing the resulting α,β-unsaturated esters and other potential products.

This document delves into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these compounds. We will explore the strengths and weaknesses of each technique, present relevant experimental data for comparison, and provide detailed protocols to aid in methodological replication.

Performance Comparison of Analytical Techniques

The choice of analytical technique is often a balance between the required level of structural detail, sensitivity, and the physical properties of the analyte. The following table summarizes the key performance metrics for NMR, LC-MS, and GC-MS in the context of characterizing products from this compound reactions.

FeatureNMR SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Structural elucidation, stereochemistry determination, quantificationSeparation of complex mixtures, molecular weight determination, quantificationSeparation of volatile compounds, molecular weight determination, quantification
Sample Type Soluble compounds in deuterated solventsSoluble compounds in a liquid mobile phaseVolatile or semi-volatile compounds (derivatization may be required)
Sensitivity Lower (mg-µg range)High (ng-fg range)Very High (pg-fg range)
Limit of Detection (LOD) ~1-5 µg/mL~5 ng/L - 200 ng/L for phosphonates (with SPE)[1]~3 mg/L for some organophosphorus pesticides[2]
Limit of Quantitation (LOQ) ~5-20 µg/mL~1.4 µg/L - 57 µg/L for direct analysis of phosphonates[1]Varies with compound and derivatization
Structural Information Excellent (detailed connectivity and stereochemistry)Good (molecular weight, fragmentation pattern)Good (molecular weight, fragmentation pattern)
Quantitative Accuracy High (with internal standard)Good (with appropriate calibration)Good (with appropriate calibration)
Sample Preparation Simple dissolutionCan be complex (filtration, SPE, pH adjustment)[3][4][5]Often requires derivatization for polar analytes[6][7][8][9][10]
Throughput LowerHigherHigher

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for each of the discussed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H, ¹³C, and ³¹P nuclei, is a powerful tool for the unambiguous structural elucidation of Horner-Wadsworth-Emmons reaction products.

¹H and ¹³C NMR for Structural Confirmation of α,β-Unsaturated Esters:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key signals to identify include the vinyl protons of the α,β-unsaturated system. The coupling constant (J-value) between these protons is diagnostic for the stereochemistry (typically ~16 Hz for E-isomers and ~12 Hz for Z-isomers).

    • Observe the signals for the methyl ester and the alkyl/aryl groups from the aldehyde/ketone starting material.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the carbonyl carbon of the ester, the α and β carbons of the double bond, and the carbons of the starting material fragments.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to literature values or predicted spectra to confirm the structure and stereochemistry of the product.[11][12][13]

³¹P NMR for Reaction Monitoring and Purity Assessment:

³¹P NMR is highly effective for monitoring the consumption of the phosphonate starting material and the formation of the phosphate byproduct.[2][14][15][16][17]

  • Sample Preparation: A small aliquot of the reaction mixture can be directly analyzed, or the final product can be dissolved in a deuterated solvent. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.[16]

  • Instrumentation: A multinuclear NMR spectrometer equipped with a phosphorus probe.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: The starting phosphonate, this compound, will have a characteristic chemical shift. The phosphate byproduct of the HWE reaction will appear at a different chemical shift. The absence of the starting material signal in the final product spectrum is a good indicator of reaction completion and purity from phosphorus-containing starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for analyzing the polarity range of compounds found in HWE reactions and provides sensitive detection and molecular weight confirmation.

LC-MS Analysis of α,β-Unsaturated Esters:

  • Sample Preparation:

    • Dilute a small amount of the crude or purified reaction mixture in the initial mobile phase solvent (e.g., acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

    • For trace analysis in complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.[1][4] Cation exchange resins can be employed to remove interfering metal ions.[5]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable for α,β-unsaturated esters.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min for UHPLC.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these esters.

    • Analysis Mode: Full scan mode to identify the molecular ions ([M+H]⁺, [M+Na]⁺). Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

  • Data Analysis: Identify the peak corresponding to the product by its retention time and mass-to-charge ratio (m/z). The peak area can be used for quantification with a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity for volatile compounds. For the analysis of polar phosphonates or their less volatile products, derivatization is often a necessary step.

GC-MS Analysis of Reaction Products (with Derivatization):

  • Sample Preparation (Derivatization):

    • Silylation: This is a common method to increase the volatility of polar analytes. React the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine, acetonitrile) at an elevated temperature (e.g., 60-80 °C).[6][9]

    • Alkylation/Esterification: For acidic protons, alkylation can be performed to form more volatile esters or ethers.[6][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless or split injection depending on the sample concentration.

    • Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 50-70 °C and ramping up to 250-300 °C.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Analysis Mode: Full scan mode to obtain mass spectra for compound identification by comparison to spectral libraries (e.g., NIST).

  • Data Analysis: Identify the peaks based on their retention times and mass spectra. The fragmentation patterns provide valuable structural information.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for each technique.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interp Data Interpretation start Reaction Product dissolve Dissolve in Deuterated Solvent start->dissolve nmr Acquire NMR Spectra (¹H, ¹³C, ³¹P) dissolve->nmr process Process Data (FT, Phasing, Baseline Correction) nmr->process interpret Analyze Chemical Shifts, Coupling Constants, Integrals process->interpret structure Determine Structure, Stereochemistry, and Purity interpret->structure

NMR Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation start Reaction Product dilute Dilute in Mobile Phase start->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS System filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatogram and Mass Spectra detect->process identify Identify Product by Retention Time and m/z process->identify quantify Quantify (Peak Area) identify->quantify

LC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation start Reaction Product derivatize Derivatize (e.g., Silylation) start->derivatize inject Inject into GC-MS System derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatogram and Mass Spectra detect->process identify Identify Product by Retention Time and Fragmentation Pattern process->identify quantify Quantify (Peak Area) identify->quantify

GC-MS Analysis Workflow

Conclusion

The characterization of products from reactions involving this compound is most effectively achieved through a multi-technique approach. NMR spectroscopy stands out for its unparalleled ability to provide detailed structural and stereochemical information, which is crucial for the definitive identification of Horner-Wadsworth-Emmons products. LC-MS offers a powerful combination of separation and sensitive detection, making it ideal for analyzing reaction mixtures and confirming molecular weights. GC-MS provides excellent separation efficiency and sensitivity for volatile compounds, though the need for derivatization for polar phosphonates can add a layer of complexity to the sample preparation.

For a comprehensive understanding of the reaction outcome, it is recommended to use NMR for structural confirmation and purity assessment, complemented by either LC-MS or GC-MS for sensitive detection, quantification, and analysis of complex mixtures. The choice between LC-MS and GC-MS will largely depend on the volatility and thermal stability of the specific products of interest.

References

A Researcher's Guide to E/Z Isomer Ratio Analysis in HWE Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis and drug development, the precise determination of the geometric isomer ratio in the products of the Horner-Wadsworth-Emmons (HWE) reaction is a critical step in reaction optimization and characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the quantification of E/Z isomers of α,β-unsaturated compounds. It includes detailed experimental protocols, data presentation tables, and visual workflows to aid in the accurate analysis of HWE products.

¹H NMR Spectroscopy: The Gold Standard for E/Z Isomer Analysis

¹H NMR spectroscopy is a powerful and widely adopted technique for determining the E/Z isomer ratio of HWE products. Its key advantage lies in its inherent quantitative nature, where the integral of a signal is directly proportional to the number of protons giving rise to that signal. This allows for a straightforward and accurate calculation of the isomer ratio without the need for calibration curves or response factors, provided the signals of the two isomers are well-resolved.

The differentiation between E and Z isomers by ¹H NMR is primarily based on two key parameters: the vicinal coupling constant (³J) between the olefinic protons and the difference in their chemical shifts (δ).

  • Coupling Constants (³J): The magnitude of the coupling constant between the two protons on the double bond is highly dependent on the dihedral angle between them. The trans (E) isomer typically exhibits a larger coupling constant, generally in the range of 11-18 Hz, while the cis (Z) isomer shows a smaller coupling constant, usually between 6-15 Hz.[1] This significant difference provides a definitive method for assigning the stereochemistry of each isomer.

  • Chemical Shifts (δ): The chemical environment of the vinylic protons and adjacent substituents differs between the E and Z isomers, leading to distinct chemical shifts. Protons or substituents that are in close proximity to a deshielding group (like a carbonyl or phenyl group) in one isomer will resonate at a different frequency compared to the other isomer where they are further away.

Experimental Protocol: Quantitative ¹H NMR Analysis

A detailed and standardized protocol is crucial for obtaining accurate and reproducible E/Z isomer ratios.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the crude or purified HWE product into a clean, dry NMR tube.

  • Add a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that fully dissolves the sample.

  • Ensure the sample is homogeneous. Gentle vortexing or sonication may be necessary.

  • For highly accurate quantification, an internal standard with a known concentration and non-overlapping signals can be added.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Parameters for Quantitative Analysis:

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure complete relaxation of all relevant protons between scans. A typical starting value is 10-30 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity in a single scan.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Identify the well-resolved signals corresponding to the vinylic protons or other unique protons of the E and Z isomers.

  • Carefully integrate these signals.

  • Calculate the E/Z ratio using the following formula:

    E/Z Ratio = (Integral of E isomer signal) / (Integral of Z isomer signal)

Data Presentation: ¹H NMR Parameters for HWE Products

The following table summarizes typical ¹H NMR chemical shifts and coupling constants for the vinylic protons of E and Z isomers of common α,β-unsaturated esters and amides produced via the HWE reaction.

Compound TypeIsomerHα Chemical Shift (δ, ppm)Hβ Chemical Shift (δ, ppm)³J(Hα, Hβ) (Hz)
Ethyl Cinnamate E ~6.4~7.7~16
Z ~5.9~6.9~12
Alkyl Acrylates E ~5.8-6.2~6.1-6.5~17
Z ~5.7-6.0~6.0-6.3~10
α,β-Unsaturated Amides E VariesVaries~15
Z VariesVaries~10

Note: Chemical shifts can vary depending on the specific substituents and the NMR solvent used.[1][3][4]

Visualization of Experimental and Analytical Workflows

To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind E/Z isomer determination using NMR.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh HWE Product dissolve Dissolve in Deuterated Solvent weigh->dissolve load_sample Load Sample into Spectrometer dissolve->load_sample setup_params Set Quantitative Parameters (d1, ns) load_sample->setup_params acquire_spectrum Acquire ¹H NMR Spectrum setup_params->acquire_spectrum process_fid Process FID (Phasing, Baseline Correction) acquire_spectrum->process_fid identify_peaks Identify E and Z Isomer Signals process_fid->identify_peaks integrate_peaks Integrate Characteristic Signals identify_peaks->integrate_peaks calculate_ratio Calculate E/Z Ratio integrate_peaks->calculate_ratio logical_relationship cluster_data ¹H NMR Spectral Data cluster_assignment Isomer Assignment cluster_quantification Quantification chem_shift Chemical Shift (δ) assign_e Assign E Isomer (³J ≈ 11-18 Hz) chem_shift->assign_e assign_z Assign Z Isomer (³J ≈ 6-15 Hz) chem_shift->assign_z coupling Coupling Constant (³J) coupling->assign_e coupling->assign_z integration Integration of Signals assign_e->integration assign_z->integration ratio E/Z Ratio Calculation integration->ratio

References

A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, prized for its reliability in creating carbon-carbon double bonds, which predominantly favor the formation of the E-isomer. However, many applications require the isolation of pure E or Z isomers, making their effective separation a critical downstream process. This guide provides a comparative overview of common chromatographic techniques for the separation of E/Z isomers resulting from HWE reactions, supported by experimental data and detailed protocols to aid in method selection and development.

Comparison of Chromatographic Techniques

The choice of chromatographic technique for separating E/Z isomers depends on several factors, including the scale of the separation (analytical vs. preparative), the physicochemical properties of the isomers, and the required purity. While simple column chromatography remains a viable option for some separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer higher resolution and efficiency.

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Column Chromatography Silica gel, Alumina, AgNO3-impregnated silica[1]Hexane/Ethyl Acetate gradientsLow cost, high capacity, suitable for large-scale preparative work.Lower resolution, longer separation times, large solvent consumption.
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase), Silica (Normal-Phase)[2]Acetonitrile/Water, Methanol/Water (RP); Hexane/Isopropanol (NP)High resolution and efficiency, excellent reproducibility, adaptable to analytical and preparative scales.[2]Higher cost of instrumentation and consumables, potential for on-column isomerization with certain modifiers.
Supercritical Fluid Chromatography (SFC) Chiral and achiral stationary phasesSupercritical CO2 with co-solvents (e.g., Methanol)Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[3]Higher initial instrument cost, may require specialized expertise for method development.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting separation methods. Below are representative protocols for the separation of E/Z isomers using different chromatographic techniques.

Protocol 1: Preparative Column Chromatography

This protocol is a general guideline for the preparative separation of E/Z isomers of an α,β-unsaturated ester synthesized via an HWE reaction.

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the column with the slurry, ensuring a well-compacted bed.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dry sample onto the top of the packed column.

3. Elution:

  • Begin elution with the initial mobile phase (98:2 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the isomers.

  • The less polar isomer (typically the E-isomer) will elute first.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine fractions containing the pure isomers and evaporate the solvent.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a typical analytical to semi-preparative scale separation of E/Z isomers using a C18 column.

System: Agilent 1260 Infinity II LC System or equivalent

Column: C18, 5 µm, 4.6 x 250 mm

Mobile Phase A: Water Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)%B
050
1590
2090
2150
2550

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 254 nm Column Temperature: 25 °C

Procedure:

  • Dissolve the sample in the initial mobile phase composition.

  • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

  • Inject the sample and run the gradient program.

  • The E and Z isomers will be separated based on their differential interactions with the stationary phase.

Protocol 3: Supercritical Fluid Chromatography (SFC)

This protocol outlines a general method for the rapid separation of E/Z isomers using SFC.

System: Waters ACQUITY UPC² System or equivalent

Column: Chiral or achiral SFC column (e.g., Diol, 2-Ethylpyridine)

Mobile Phase A: Supercritical CO₂ Mobile Phase B: Methanol

Gradient Program:

Time (min)%B
05
540
640
75

Flow Rate: 2.0 mL/min Back Pressure: 150 bar Injection Volume: 2 µL Detection: UV at 254 nm Column Temperature: 40 °C

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., Methanol).

  • Equilibrate the system with the initial conditions.

  • Inject the sample and initiate the gradient run.

  • The isomers are separated based on their polarity and interaction with the stationary phase under supercritical conditions.

Visualizing the Workflow

The general process of an HWE reaction followed by chromatographic separation of the E/Z isomers can be visualized as a straightforward workflow.

HWE_Separation_Workflow Reactants Aldehyde/Ketone + Phosphonate Reagent HWE_Reaction Horner-Wadsworth-Emmons Reaction Reactants->HWE_Reaction Crude_Product Crude Product (Mixture of E/Z Isomers) HWE_Reaction->Crude_Product Chromatography Chromatographic Separation (e.g., HPLC, SFC) Crude_Product->Chromatography E_Isomer Pure E-Isomer Chromatography->E_Isomer Separation Z_Isomer Pure Z-Isomer Chromatography->Z_Isomer

Caption: HWE Reaction and E/Z Isomer Separation Workflow.

Concluding Remarks

The separation of E/Z isomers from HWE reactions is a common challenge that can be addressed by a variety of chromatographic techniques. While traditional column chromatography is useful for large-scale purifications, HPLC and SFC provide superior resolution and speed, making them indispensable tools in modern research and development. The choice of method will ultimately be guided by the specific requirements of the separation, including the scale, desired purity, and available instrumentation. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development of robust and efficient separation strategies for E/Z isomers.

References

determining reaction kinetics of HWE with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of the Horner-Wadsworth-Emmons (HWE) reaction, with a focus on the performance of stabilized phosphonate esters. While specific kinetic data for Methyl 3-(dimethoxyphosphinoyl)propionate is not extensively available in the reviewed literature, this document extrapolates its expected performance based on established principles and data from analogous reagents. The information presented herein is intended to assist researchers in designing and optimizing olefination reactions.

Comparison of HWE Reagents: A Kinetic Perspective

The Horner-Wadsworth-Emmons reaction is a widely utilized method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of the (E)-isomer. The rate of the HWE reaction is primarily governed by the nucleophilicity of the phosphonate carbanion and the electrophilicity of the carbonyl compound. The rate-limiting step is the initial nucleophilic addition of the phosphonate carbanion to the aldehyde or ketone.[1]

While quantitative kinetic data for a broad range of HWE reagents is sparse, qualitative comparisons and studies on similar substrates allow for performance evaluation. The reactivity of the phosphonate reagent is significantly influenced by the electronic nature of the substituents on the phosphonate itself.

Table 1: Qualitative Comparison of Reaction Rates for Stabilized Phosphonate Esters in the HWE Reaction

HWE ReagentStructureExpected Relative RateKey Characteristics
This compound (CH₃O)₂P(O)CH₂CH₂COOCH₃ModerateThe ester group provides stabilization to the carbanion, leading to a moderately reactive ylide.
Triethyl phosphonoacetate (CH₃CH₂O)₂P(O)CH₂COOCH₂CH₃Moderate to HighA commonly used and well-studied HWE reagent. Its reactivity serves as a good benchmark.
Methyl 2-(dimethoxyphosphoryl)acetate (CH₃O)₂P(O)CH₂COOCH₃Moderate to HighStructurally very similar to Triethyl phosphonoacetate, expected to have comparable reactivity.
Still-Gennari Reagent (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate) (CF₃CH₂O)₂P(O)CH₂COOCH₃HighThe electron-withdrawing trifluoroethyl groups increase the acidity of the α-proton and enhance the rate of elimination, favoring (Z)-alkene formation.
Unstabilized Phosphonates (e.g., Diethyl methylphosphonate) (CH₃CH₂O)₂P(O)CH₃LowLack of an adjacent electron-withdrawing group results in a less stable and less readily formed carbanion, leading to a slower reaction.

Experimental Protocols for Determining Reaction Kinetics

A precise understanding of reaction kinetics requires empirical determination. The following is a generalized protocol for determining the reaction kinetics of an HWE reaction using common analytical techniques.

Protocol: Kinetic Analysis of HWE Reaction using 1H NMR Spectroscopy

Objective: To determine the rate law and rate constant for the reaction of an HWE reagent with an aldehyde.

Materials:

  • HWE reagent (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., THF-d8)

  • Base (e.g., NaH or DBU)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Gas-tight syringe

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the HWE reagent of known concentration in the deuterated solvent.

    • Prepare a stock solution of the aldehyde of known concentration in the same deuterated solvent.

    • Prepare a stock solution of the internal standard of known concentration.

  • Reaction Setup:

    • In an NMR tube, combine known volumes of the HWE reagent and internal standard stock solutions.

    • Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) to determine the initial concentrations.

    • Initiate the reaction by adding a known volume of the base to the NMR tube, followed immediately by the aldehyde stock solution. Start a timer at the point of aldehyde addition.

  • Data Acquisition:

    • Acquire 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate and should be rapid enough to capture the concentration changes accurately.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the reactant (aldehyde) and the product (alkene) relative to the integral of the internal standard.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration of the reactant versus time.

    • To determine the reaction order, plot ln[reactant] vs. time (for first-order) and 1/[reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to that reactant.

    • The rate constant (k) can be determined from the slope of the linear plot.

Protocol: Kinetic Analysis of HWE Reaction using UV-Vis Spectroscopy

This method is suitable if either the reactant aldehyde or the product alkene has a distinct UV-Vis absorbance profile.

Objective: To determine the rate law and rate constant by monitoring the change in absorbance over time.

Materials:

  • HWE reagent

  • Aldehyde with a chromophore

  • Anhydrous solvent (UV-grade)

  • Base

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

Procedure:

  • Determination of λmax:

    • Obtain the UV-Vis spectra of the starting aldehyde and the purified alkene product to identify a wavelength (λmax) where the change in absorbance is significant.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

    • In a quartz cuvette, mix the HWE reagent and the base in the solvent.

    • Initiate the reaction by adding a known concentration of the aldehyde solution and start the data acquisition immediately.

    • Record the absorbance at the chosen λmax at regular time intervals.

  • Data Analysis:

    • Convert absorbance data to concentration using a previously established Beer-Lambert law calibration curve for the absorbing species.

    • Analyze the concentration versus time data as described in the NMR protocol to determine the reaction order and rate constant.

Visualizing the HWE Reaction

The following diagrams illustrate the generally accepted mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow for kinetic analysis.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition (Rate-Limiting) cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'O | P=O / \nR'O  CH₂-EWG Carbanion R'O | P=O / \nR'O  CH⁻-EWG Phosphonate->Carbanion Base Base Base->Phosphonate Carbanion2 Phosphonate Carbanion Aldehyde R-CHO Betaine Intermediate (Betaine) Aldehyde->Betaine Betaine2 Betaine Carbanion2->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Betaine2->Oxaphosphetane Oxaphosphetane2 Oxaphosphetane Products Alkene (R-CH=CH-EWG) + (R'O)₂PO₂⁻ Oxaphosphetane2->Products

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

HWE_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (HWE Reagent, Aldehyde, Standard) Calibrate Calibrate Analytical Instrument (NMR or UV-Vis) Prep_Reagents->Calibrate Mix Initiate Reaction in NMR Tube or Cuvette Calibrate->Mix Acquire_Data Acquire Data at Regular Time Intervals Mix->Acquire_Data Calc_Conc Calculate Reactant/Product Concentrations Acquire_Data->Calc_Conc Plot_Data Plot Concentration vs. Time Calc_Conc->Plot_Data Det_Order Determine Reaction Order (e.g., plot ln[A] vs. t) Plot_Data->Det_Order Calc_Rate Calculate Rate Constant (k) Det_Order->Calc_Rate

Caption: Experimental Workflow for HWE Reaction Kinetic Analysis.

References

A Comparative Guide to the Chemoselectivity of Methyl 3-(dimethoxyphosphinoyl)propionate in Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex molecule synthesis, the ability to selectively modify one functional group in the presence of others is paramount. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes. This guide provides a detailed comparison of the chemoselectivity of a key HWE reagent, Methyl 3-(dimethoxyphosphinoyl)propionate, in reactions with polyfunctional molecules, supported by experimental data and protocols.

Introduction to this compound in the Horner-Wadsworth-Emmons Reaction

This compound is a stabilized phosphonate reagent widely employed in the Horner-Wadsworth-Emmons (HWE) reaction to introduce an α,β-unsaturated methyl ester moiety onto a carbonyl compound. The reaction proceeds via the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone, ultimately yielding an alkene with predominantly E-stereoselectivity.[1][2] The phosphonate-stabilized carbanions are known to be more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction, offering distinct advantages in terms of reactivity and ease of purification.[2]

A critical aspect of the utility of this compound lies in its chemoselectivity – its ability to react preferentially with one functional group over another within the same molecule. This is particularly crucial in the synthesis of complex natural products and pharmaceutical intermediates, which are often adorned with a multitude of reactive sites.

Chemoselectivity Profile: Aldehydes vs. Ketones

A key feature of the Horner-Wadsworth-Emmons reaction is its inherent preference for aldehydes over ketones. This selectivity is attributed to the greater electrophilicity and reduced steric hindrance of aldehydes compared to ketones. While phosphonate carbanions are reactive enough to engage with ketones, the reaction with aldehydes is significantly faster.[1]

This inherent chemoselectivity allows for the selective olefination of an aldehyde in the presence of a ketone. By carefully controlling the reaction conditions, such as temperature and the amount of base, high yields of the aldehyde-derived alkene can be achieved with minimal reaction at the ketone functionality.

Logical Relationship: Reactivity of Carbonyl Compounds

Aldehyde Aldehyde (More electrophilic, less hindered) Ketone Ketone (Less electrophilic, more hindered) Reagent This compound Anion Reagent->Aldehyde Faster reaction Reagent->Ketone Slower reaction

Caption: Preferential reactivity of the phosphonate anion with aldehydes over ketones.

Performance in the Presence of Other Functional Groups

The utility of this compound extends to substrates containing other common functional groups. The mild basic conditions often employed for the HWE reaction allow for the tolerance of sensitive functionalities.

Hydroxyl Groups

In the presence of hydroxyl groups, the HWE reaction can proceed efficiently without the need for protection. The phosphonate carbanion is a soft nucleophile and generally does not deprotonate alcohols under standard HWE conditions, especially when stoichiometric amounts of a moderately strong base like sodium hydride are used at low temperatures. However, stronger bases or an excess of base could lead to competitive deprotonation of the hydroxyl group.

Amino Groups

The presence of amino groups presents a greater challenge due to their basicity and nucleophilicity. Primary and secondary amines can be deprotonated by the base used to generate the phosphonate carbanion, and the resulting amide may have altered reactivity. Furthermore, the amine itself could potentially react with the aldehyde. Careful selection of the base and reaction temperature is crucial to favor the desired olefination. In some cases, protection of the amino group may be necessary to achieve high yields of the desired alkene.

Comparative Performance with Other Phosphonate Reagents

The choice of phosphonate reagent can significantly influence the outcome of an HWE reaction. A common alternative to this compound is Triethyl phosphonoacetate.

ReagentStructureKey Features
This compound (CH₃O)₂P(O)CH₂CH₂COOCH₃- Dimethyl phosphonate esters can sometimes offer different solubility and reactivity profiles. - The methyl ester is a common functionality in synthetic targets.
Triethyl phosphonoacetate (CH₃CH₂O)₂P(O)CH₂COOCH₂CH₃- One of the most common and well-studied HWE reagents. - The ethyl ester can be advantageous in terms of stability and ease of handling.

While both reagents exhibit similar general reactivity, subtle differences in steric bulk and electronic effects of the phosphonate and ester groups can lead to variations in stereoselectivity and reaction rates in highly complex systems. For routine olefination of simple aldehydes, the choice between the two is often dictated by commercial availability and cost. However, for challenging substrates, empirical screening of both reagents may be necessary to optimize the reaction outcome.

Experimental Protocols

General Protocol for the Chemoselective Olefination of an Aldehyde in the Presence of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate (containing both aldehyde and ketone functionalities)

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the keto-aldehyde (1.0 equivalent) in anhydrous THF dropwise to the cooled carbanion solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ester.

Experimental Workflow

cluster_prep Anion Formation cluster_reaction Olefination Reaction cluster_workup Workup and Purification NaH NaH in THF Anion Phosphonate Anion Solution NaH->Anion 0 °C, 30 min Phosphonate This compound in THF Phosphonate->Anion 0 °C, 30 min ReactionMix Reaction Mixture Anion->ReactionMix -78 °C Ketoaldehyde Keto-aldehyde in THF Ketoaldehyde->ReactionMix -78 °C Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Purified α,β-Unsaturated Ester Purify->Product

Caption: A typical experimental workflow for chemoselective HWE olefination.

Conclusion

This compound is a valuable reagent for the Horner-Wadsworth-Emmons reaction, offering a reliable method for the synthesis of α,β-unsaturated methyl esters. Its inherent chemoselectivity for aldehydes over ketones makes it particularly useful in the synthesis of polyfunctional molecules. While generally tolerant of hydroxyl groups, careful consideration of reaction conditions is required in the presence of amino functionalities. By understanding the reactivity profile and through careful experimental design, researchers can leverage the chemoselectivity of this reagent to achieve efficient and selective transformations in complex synthetic endeavors.

References

computational studies of HWE reaction with Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. Computational chemistry has provided profound insights into its mechanism, particularly regarding stereoselectivity. This guide compares computational approaches used to study the HWE reaction, with a focus on phosphonate esters structurally similar to Methyl 3-(dimethoxyphosphinoyl)propionate, such as trimethyl phosphonoacetate.

Mechanistic Overview

The HWE reaction begins with the deprotonation of the phosphonate, forming a carbanion.[1] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone. The subsequent steps involve the formation of an oxaphosphetane intermediate, which then decomposes to yield the final alkene and a water-soluble phosphate byproduct.[2][3] Computational studies have been instrumental in elucidating the energies and structures of the intermediates and transition states along this pathway.

A pivotal study by Kaori Ando investigated the mechanism using ab initio calculations for the reaction between the lithium enolate of trimethyl phosphonoacetate and acetaldehyde.[4] The study revealed a multi-step pathway involving the initial addition of the enolate to the aldehyde, followed by the formation of the oxaphosphetane, pseudorotation, and finally, P-C and O-C bond cleavage.[4][5]

Computational Data Summary

The stereochemical outcome of the HWE reaction—whether the E- or Z-alkene is favored—is a critical aspect explored through computational models. Generally, the reaction favors the formation of (E)-alkenes.[1] The following table summarizes key energetic data from a representative computational study on a model HWE reaction system.

Computational MethodReactant SystemRate-Determining StepKey Finding
RHF/6-31+GLithium enolate of trimethyl phosphonoacetate + AcetaldehydeOxaphosphetane formationThe transition state leading to the trans-olefin is energetically more stable than the one leading to the cis-olefin.[4][5]

Data synthesized from the computational study by Ando, K. (1999) in J. Org. Chem.[4]

This computational model successfully reproduces the experimentally observed product selectivity.[4][5] The preference for the E-alkene is attributed to the lower energy barrier for the formation of the trans-oxaphosphetane intermediate.

Experimental & Computational Protocols

The foundational computational work cited in this guide employed ab initio calculations to model the HWE reaction pathway. The specific methodologies are detailed below for reproducibility and comparison.

Computational Method:

  • Level of Theory: Restricted Hartree-Fock (RHF)

  • Basis Set: 6-31+G

  • System Studied: Reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde.

  • Procedure:

    • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized at the RHF/6-31+G level.

    • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

    • Transition State Search: Transition state structures were located and verified to have a single imaginary frequency corresponding to the reaction coordinate.

    • Solvent Effects: The effect of a solvent molecule (dimethyl ether) was included in some calculations to simulate a more realistic reaction environment.

This protocol is a standard approach for investigating reaction mechanisms and provides a balance between computational cost and accuracy for systems of this size.

Visualizing the HWE Reaction Pathway

The following diagram illustrates the computed reaction mechanism for a stabilized phosphonate, showing the key steps from the phosphonate carbanion to the final alkene product.

HWE_Mechanism Figure 1. HWE Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Reactants Phosphonate Carbanion + Aldehyde TS1 TS (Addition) Reactants->TS1 Nucleophilic Addition (RLS) Intermediate Oxaphosphetane Intermediate TS1->Intermediate TS2 TS (Elimination) Intermediate->TS2 Elimination Products (E)-Alkene + Phosphate Salt TS2->Products

Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction mechanism, highlighting the rate-limiting nucleophilic addition and subsequent elimination to form the final products.

References

Safety Operating Guide

Safe Disposal of Methyl 3-(dimethoxyphosphinoyl)propionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(dimethoxyphosphinoyl)propionate, a phosphonate ester. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The primary disposal method for this chemical is through a licensed professional waste disposal service.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. As an organophosphorus compound, it requires careful handling to avoid exposure.[1][2]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. All personnel handling this substance must use the equipment outlined below.[3]

EquipmentSpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1]
Protective Clothing Laboratory coat and closed-toe shoes. Consider additional protective clothing to prevent skin exposure.[3][4]
Respiratory Protection Use only in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Collect waste this compound in a dedicated, properly sealed, and compatible waste container. Containers must be resealed carefully to prevent leakage.[1]

  • For spills, soak up the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][5] Once absorbed, this material should be treated as hazardous waste.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • Identify the contents: "this compound."

  • Indicate the associated hazards (e.g., "Irritant," "Handle with Care").

  • Include the date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][5]

  • Keep the container away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.[1][5]

4. Professional Disposal:

  • Never dispose of this compound down the drain or in regular trash.[1][5] This can lead to environmental contamination.

  • Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and proper disposal.[1] This is the recommended and safest method of disposal.

Summary of Disposal Procedures

Recommended Actions (Do)Actions to Avoid (Don't)
Always wear the specified PPE when handling the chemical.[1]Don't pour waste down the sink or drain.[1][5]
Collect waste in a designated, sealed, and clearly labeled container.[1]Don't dispose of in regular trash.
Store waste containers in a cool, dry, and well-ventilated area.[1][5]Don't mix with incompatible waste materials, especially strong oxidizing agents.[1]
Absorb spills with an inert material and treat it as hazardous waste.[1][5]Don't handle the waste without proper PPE.[3]
Contact a licensed disposal company for final disposal.[1]Don't store waste containers near heat sources or open flames.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Identify Waste: This compound ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe spill_check Is this a spill? ppe->spill_check containerize Collect in a Labeled, Sealed Waste Container store Store in Designated Hazardous Waste Area containerize->store spill_check->containerize No (Bulk Waste) absorb Contain & Absorb Spill with Inert Material spill_check->absorb Yes absorb->containerize contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Waste Disposed of Safely contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-(dimethoxyphosphinoyl)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential safety protocols, operational procedures, and disposal plans for Methyl 3-(dimethoxyphosphinoyl)propionate (CAS No. 18733-15-8), fostering a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H318Causes serious eye damage.
H335May cause respiratory irritation.
H411Toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of the compound must be conducted in a certified chemical fume hood.

  • Assemble PPE: Don the required personal protective equipment as outlined in the table above.

  • Prepare a Spill Kit: Have a spill kit readily accessible that is appropriate for chemical spills.

Handling:

  • Weighing and Transferring:

    • Perform all weighing and transferring of the liquid compound within the fume hood.

    • Use appropriate, clean, and dry glassware.

    • Avoid generating aerosols or vapors.

  • During Reaction:

    • Ensure all reaction vessels are properly secured.

    • Maintain a safe distance from the reaction setup.

    • Continuously monitor the reaction for any unexpected changes.

Post-Handling:

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Thoroughly clean all glassware that has come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental harm.

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Read SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Weigh & Transfer prep4->handle1 handle2 Conduct Reaction handle1->handle2 post1 Decontaminate Area handle2->post1 post2 Clean Glassware post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste post3->disp1 disp2 Label Container disp1->disp2 disp3 Store Safely disp2->disp3 disp4 EHS Disposal disp3->disp4

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.